1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
Description
Properties
Molecular Formula |
C12H8F4O |
|---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)17-12(15)16/h1-6,11-12H |
InChI Key |
DURDZOCDOLNYQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Naphthalenes in Modern Drug Discovery
An In-depth Technical Guide to 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene: Properties, Synthesis, and Applications
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy (-OCF₂H) and difluoromethyl (-CF₂H) groups have emerged as substituents of particular interest. These moieties serve as valuable bioisosteres for more metabolically labile groups, such as hydroxyls, thiols, or amines, while offering unique electronic properties and metabolic stability.[3][4]
The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its rigid, lipophilic nature which allows for effective interaction with a variety of biological targets.[5] The combination of a naphthalene core with both a difluoromethoxy and a difluoromethyl group, as in 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene , presents a fascinating, albeit currently under-documented, molecular architecture. This guide provides a comprehensive technical overview of this compound, synthesizing data from related analogs and established chemical principles to offer insights for researchers, scientists, and drug development professionals.
Physicochemical and Predicted Properties
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Molecular Formula | C₁₂H₈F₄O | Derived from the structure. |
| Molecular Weight | 244.18 g/mol | Calculated from the molecular formula.[7] |
| Appearance | Colorless to light yellow liquid or low-melting solid. | Analogs like 1-(Difluoromethyl)naphthalene are liquids. |
| Lipophilicity (LogP) | Moderately High | The naphthalene core is lipophilic. The -OCF₂H and -CF₂H groups increase lipophilicity compared to their non-fluorinated counterparts, but less so than -OCF₃ or -CF₃ groups, allowing for fine-tuning of this property.[2][8] |
| Metabolic Stability | High | The strong carbon-fluorine bonds in both the -OCF₂H and -CF₂H groups are highly resistant to oxidative metabolism by cytochrome P450 enzymes, which is a primary reason for their incorporation into drug candidates.[1][2][9] |
| Hydrogen Bonding | Weak H-bond donor | The hydrogen atom on both the difluoromethoxy and difluoromethyl groups is acidic enough to act as a weak hydrogen bond donor, a feature that can be crucial for target binding affinity.[3][4] |
| Electronic Effect | Weakly electron-withdrawing | Both fluoroalkyl groups exert an inductive electron-withdrawing effect on the naphthalene ring, which can influence the pKa of other functional groups and the overall reactivity of the aromatic system. |
Proposed Synthesis and Methodologies
A plausible synthetic route to 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene would likely involve a multi-step process starting from a suitably substituted naphthalene precursor, such as 3-hydroxy-1-naphthalenecarbaldehyde. The synthesis would require the sequential introduction of the difluoromethyl and difluoromethoxy groups.
Experimental Protocol: A Hypothetical Two-Step Synthesis
Step 1: Deoxyfluorination to introduce the -CF₂H group
The conversion of an aldehyde to a difluoromethyl group is a common transformation.
-
Preparation: To a solution of 3-hydroxy-1-naphthalenecarbaldehyde (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) in a fluorinated polymer reaction vessel, add a deoxyfluorinating agent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (2.0-2.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 3-(difluoromethyl)naphthalen-1-ol, can be purified by column chromatography on silica gel.
Step 2: O-Difluoromethylation to introduce the -OCF₂H group
The difluoromethylation of a phenol is a key step to introduce the difluoromethoxy moiety.[10] This often involves the generation of difluorocarbene (:CF₂).[11]
-
Preparation: To a solution of 3-(difluoromethyl)naphthalen-1-ol (1.0 eq) in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0-5 °C under an inert atmosphere. Stir for 10-15 minutes until hydrogen evolution ceases.
-
Difluorocarbene Generation: Add a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa), and heat the mixture. Alternatively, a more modern difluoromethylating reagent could be employed.[10]
-
Reaction: Stir the reaction at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene, can be purified by silica gel column chromatography to yield the desired compound.
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic signature is crucial for the identification and characterization of the target molecule. These predictions are based on data from analogs like 1-(difluoromethoxy)naphthalene and general principles of spectroscopy.[10]
¹H NMR
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and two characteristic triplets for the fluorinated methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Naphthalene-H (Ar-H) | 7.40 - 8.30 | m (multiplet) | - |
| -OCH F₂ | 6.60 - 6.80 | t (triplet) | JH-F ≈ 73-75 Hz |
| -CH F₂ | 6.70 - 6.90 | t (triplet) | JH-F ≈ 56-58 Hz |
¹⁹F NMR
The fluorine NMR will be critical for confirming the presence and structure of the two distinct difluoro-moieties.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCF₂ H | -79.0 to -82.0 | d (doublet) | JF-H ≈ 73-75 Hz |
| -CF₂ H | -110.0 to -115.0 | d (doublet) | JF-H ≈ 56-58 Hz |
¹³C NMR
The carbon spectrum will show signals for the naphthalene core and two triplets for the fluorinated carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| Naphthalene (Ar-C) | 110 - 150 | s or d |
| -OC F₂H | 115 - 120 | t (triplet) |
| -C F₂H | 112 - 118 | t (triplet) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a strong molecular ion peak (M⁺).
| Ion | Predicted m/z | Description |
| [M]⁺ | 244.05 | Molecular Ion |
| [M-CHF₂]⁺ | 193.04 | Loss of the difluoromethyl group |
| [M-OCHF₂]⁺ | 177.05 | Loss of the difluoromethoxy group |
| [C₁₁H₇F₂]⁺ | 177.05 | Naphthalene core with one CF₂H group |
Reactivity and Potential Applications
The chemical reactivity of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is dominated by the aromatic naphthalene core and the stability of the fluoroalkyl groups.
-
Aromatic Core: The naphthalene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The positions of substitution will be directed by the existing -OCF₂H and -CF₂H groups.
-
Fluoroalkyl Groups: The difluoromethoxy and difluoromethyl groups are generally very stable and unreactive under most conditions, which is a key aspect of their utility in medicinal chemistry.[1][6] They are resistant to oxidation and many nucleophilic/basic conditions.
Applications in Drug Development
The primary value of a molecule like 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene lies in its potential as a building block or scaffold for the synthesis of novel therapeutic agents.
-
Metabolic Blocker: The fluoroalkyl groups can be strategically placed to block sites of metabolism on a drug molecule, thereby increasing its half-life and bioavailability.[2]
-
Bioisosterism: The -OCF₂H group can act as a more stable bioisostere of a phenol, while the -CF₂H group can replace a carbinol (-CH₂OH) or thiol (-SH) group, potentially maintaining key binding interactions while improving drug-like properties.[3][4]
-
Lipophilicity Modulation: The ability to fine-tune lipophilicity is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This scaffold provides two points for such modulation.[8]
Conclusion
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene represents a modern chemical scaffold designed with the principles of medicinal chemistry at its core. While detailed experimental data on this specific isomer remains to be published, a thorough analysis of its constituent parts provides a clear picture of its value. Its high metabolic stability, capacity for hydrogen bonding, and tunable lipophilicity make it an attractive starting point for the development of next-generation therapeutics. The synthetic and analytical frameworks presented in this guide offer a solid foundation for researchers looking to explore the potential of this and related fluorinated naphthalene structures.
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Thermodynamic stability of difluoromethoxy-substituted naphthalenes
An In-Depth Technical Guide to the Thermodynamic Stability of Difluoromethoxy-Substituted Naphthalenes
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the difluoromethoxy (-OCF₂H) group into aromatic scaffolds, particularly naphthalene, represents a significant tactic in modern medicinal chemistry. This functional group offers a unique constellation of physicochemical properties that can enhance a drug candidate's metabolic stability, membrane permeability, and target-binding interactions.[1][2] However, the ultimate viability of these molecules is fundamentally linked to their thermodynamic stability, a key determinant of shelf-life, processability, and safety. This technical guide provides a comprehensive exploration of the factors governing the thermodynamic stability of difluoromethoxy-substituted naphthalenes. We will delve into both experimental and computational methodologies for stability assessment, explain the causality behind experimental design, and discuss the profound implications for drug development professionals.
The Difluoromethoxy Group: A Profile in Modern Drug Design
The -OCF₂H group is often considered a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[2] Its unique electronic and steric properties provide medicinal chemists with a powerful tool for fine-tuning molecular characteristics.
-
Electronic Effects: With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing, influencing the reactivity and pKa of the naphthalene core and adjacent functional groups.[1][2]
-
Lipophilicity and Solubility: The -OCF₂H group moderately increases lipophilicity, a critical factor for oral absorption and membrane permeability. This increase is less pronounced than that of the -OCF₃ group, offering a more subtle modulation of the octanol-water partition coefficient (logP).[1][3]
-
Hydrogen Bonding: A key feature is the acidity of its hydrogen atom, which allows the -OCF₂H group to function as a lipophilic hydrogen bond donor.[1][4] This rare characteristic enables it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially preserving crucial interactions with biological targets while improving metabolic stability.[2][4]
-
Metabolic Stability: The primary driver for incorporating the difluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the group highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes that readily metabolize methoxy groups via O-demethylation.[1][2][5]
The diagram below illustrates the comparative properties of these key functional groups.
Caption: Step-by-step DSC workflow for thermal analysis.
Computational Insights into Molecular Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a molecular-level understanding that complements experimental data. T[6][7]hese calculations can quantify the intrinsic stability of the molecule by examining bond energies and electronic structure.
Bond Dissociation Energy (BDE)
The BDE is the energy required to homolytically cleave a bond. A higher BDE indicates a stronger, more stable bond. The stability of the difluoromethoxy group is rooted in the high BDE of its C-F bonds and the consequential strength of the aryl C-O bond.
| Bond | Representative BDE (kJ/mol) | Significance |
| C-H (in CH₃) | ~414 | Standard reference |
| C-F (in CF₃) | ~485 | Exceptionally strong, confers metabolic stability |
| Ar-OCH₃ | ~335 | Susceptible to cleavage (O-demethylation) |
| Ar-OCF₂H | ~380-400 | Significantly stronger than Ar-OCH₃, key to thermal and metabolic stability |
Note: BDE values are context-dependent and can vary. These are representative values for comparison.
[5][8]Calculations show the Ar-OCF₂H bond is substantially stronger than the Ar-OCH₃ bond. This is due to the inductive electron-withdrawing effect of the fluorine atoms, which strengthens the C-O bond and makes it less susceptible to cleavage.
Conformational Analysis
The stability of a molecule is also related to its conformational flexibility. The rotational barrier around the Ar-O bond in difluoromethoxy-arenes is relatively small. T[9]his flexibility allows the molecule to adopt various conformations in response to its environment, which can be advantageous for binding to a biological target. H[3][9]owever, certain conformations may be more thermodynamically stable due to stereoelectronic effects like hyperconjugation. D[10][11]FT calculations can map this potential energy surface to identify the lowest-energy (most stable) conformers.
Implications for Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) like a difluoromethoxy-substituted naphthalene has far-reaching consequences:
-
Metabolic Resistance: As established, the high BDE of the Ar-OCF₂H bond directly translates to enhanced resistance to oxidative metabolism. T[2][12]his can prolong the drug's half-life, improve bioavailability, and reduce the formation of potentially reactive metabolites. T[1]he approved drugs Pantoprazole and Roflumilast are prime examples where the -OCF₂H group is critical for metabolic stability and efficacy. 2[1][13]. Formulation and Shelf-Life: High thermal stability (a high Tₐ) is crucial for drug manufacturing processes that may involve heat, such as drying or melt-extrusion. It is also a prerequisite for a long shelf-life, ensuring the API does not degrade under storage conditions.
-
Predictive Modeling: Understanding the relationship between molecular structure (e.g., substitution pattern) and thermodynamic stability allows for the rational design of next-generation compounds. By using the experimental and computational workflows described here, researchers can prioritize candidates with optimal stability profiles early in the discovery pipeline, saving considerable time and resources.
Conclusion
The difluoromethoxy group is a strategic asset in the design of naphthalene-based therapeutics, imparting a highly desirable combination of metabolic robustness, modulated lipophilicity, and unique hydrogen bonding capabilities. T[2]he thermodynamic stability of these compounds is a direct result of the strong C-F bonds, which significantly elevate the energy barrier to chemical decomposition. A rigorous assessment of this stability, employing a synergistic combination of experimental techniques like DSC/TGA and computational DFT analysis, is paramount. This integrated approach provides the critical data and mechanistic insights necessary for drug development professionals to confidently advance robust, stable, and effective drug candidates from the laboratory to the clinic.
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Technical Guide: Electronic & Physicochemical Profiling of Difluoromethyl & Difluoromethoxy Naphthalenes
Executive Summary
In modern medicinal chemistry, the "Magic Methyl" effect has evolved into a more nuanced exploration of fluorinated bioisosteres. While the trifluoromethyl (-CF
This guide focuses on the difluoromethyl (-CHF
Part 1: Electronic Characterization
The Hammett Substituent Landscape
To rationally design naphthalene derivatives, one must quantify the electronic perturbation these groups exert. Unlike the benzene ring, the naphthalene system transmits electronic effects differently depending on the substitution position (
Table 1: Comparative Electronic Parameters
| Substituent | Electronic Nature | ||||
| -CH | -0.17 | -0.07 | -0.04 | -0.13 | Weak Donor |
| -OCH | -0.27 | +0.12 | +0.26 | -0.51 | Strong Donor (+R) |
| -CF | +0.54 | +0.43 | +0.38 | +0.16 | Strong EWG (-I) |
| -CHF | +0.32 | +0.29 | +0.30 | +0.02 | Moderate EWG (-I) |
| -OCF | +0.35 | +0.38 | +0.45 | -0.10 | Moderate EWG (-I dominant) |
| -OCHF | +0.18 | +0.22 | +0.36 | -0.18 | Weak EWG (Mixed -I / +R) |
Data compiled from Hansch, Leo, and Taft parameters.
Mechanistic Deconstruction
-
Difluoromethyl (-CHF
): Acts primarily as an electron-withdrawing group (EWG) through the inductive effect (-I) of the two fluorine atoms. Unlike -CF , it lacks the hyperconjugative stability of the third fluorine, making it slightly less withdrawing but more electronically "tunable." -
Difluoromethoxy (-OCHF
): Exhibits a "tug-of-war" effect. The oxygen atom attempts to donate electron density into the naphthalene ring via resonance (+R), similar to a methoxy group. However, the two fluorine atoms strongly withdraw density from the oxygen (via -I), significantly dampening its donation capability. The net result is a substituent that is weakly withdrawing overall, unlike the strongly donating -OCH .
Visualization of Electronic Vectors
The following diagram illustrates the competing electronic vectors on the naphthalene scaffold.
Caption: Vector analysis of -I and +R effects. Note the opposing vectors in -OCHF
Part 2: Structural & Physicochemical Implications
The "Lipophilic Hydrogen Bond Donor"
The most critical distinction of the -CHF
-
H-Bond Acidity (
): ~0.14 (comparable to aniline or thiophenol). -
Implication: Unlike -CF
(which is a "hydrogen bond dead end"), -CHF can interact with carbonyls or acceptors in a protein binding pocket. This allows researchers to maintain lipophilicity while retaining a specific polar interaction.
Conformational Control (-OCHF )
While -OCH
-
Why? The "Anomeric Effect" and dipole-dipole repulsion between the ring electrons and the fluorine lone pairs force the -OCHF
group to twist out of plane. -
Naphthalene Specifics: In the
-position (1-position), this orthogonal twist is further reinforced by steric clash with the peri-hydrogen (H-8), creating a highly rigidified vector that can lock a ligand into a bioactive conformation.
Lipophilicity Modulation ( LogP)
Replacing a methyl or methoxy group with these fluorinated analogs drastically alters permeability.
| Transformation | Effect | |
| Ar-CH | +0.1 to +0.3 | Moderate Increase |
| Ar-OCH | +0.5 to +0.8 | Significant Increase |
| Ar-H | +0.6 | Hydrophobic addition |
Part 3: Synthetic Protocols
Protocol A: Deoxofluorination (Synthesis of 2-Difluoromethylnaphthalene)
Targeting the -CHF
Reagents: 2-Naphthaldehyde, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, Dichloromethane (DCM).
-
Preparation: Charge an oven-dried round-bottom flask with 2-naphthaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add DAST (1.5 equiv) dropwise via syringe. Caution: DAST reacts violently with water and etches glass; use plasticware if possible or strict anhydrous technique.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor via TLC (aldehyde spot disappearance).
-
Quenching: Cool back to 0°C. Slowly quench with saturated aqueous NaHCO
. Note: CO evolution will be vigorous. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Validation:
F NMR should show a doublet ( -110 to -125 ppm) with a large geminal coupling constant ( Hz).
Protocol B: Difluoromethylation of Phenols (Synthesis of 2-Difluoromethoxynaphthalene)
Targeting the -OCHF
Reagents: 2-Naphthol, Sodium Chlorodifluoroacetate (ClCF
-
Preparation: Dissolve 2-naphthol (1.0 equiv) and K
CO (2.0 equiv) in DMF (0.5 M). -
Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 equiv).
-
Heating: Heat the mixture to 95-100°C.
-
Monitoring: The reaction usually requires 2-5 hours. Monitor for the disappearance of the starting phenol.
-
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate.[4]
-
Purification: Silica gel chromatography.
-
Validation:
F NMR typically shows a doublet around -82 ppm ( Hz).
Synthetic Decision Workflow
Caption: Selection of synthetic route based on target moiety and available precursors.
Part 4: References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
-
Hu, J., et al. (2015). "Recent advances in the synthesis of trifluoromethyl- and difluoromethyl-containing compounds." Chemical Reviews.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry.
Sources
Lipophilicity (LogP) Profiling of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene: A Technical Guide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound of Interest: 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene (CAS: 1261599-06-7)
Executive Summary
The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern drug design, utilized to modulate metabolic stability, target affinity, and pharmacokinetics. 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene represents a highly specialized building block featuring two distinct partially fluorinated motifs: the difluoromethoxy (–OCF₂H) and difluoromethyl (–CF₂H) groups.
As a Senior Application Scientist, I approach the physicochemical profiling of this compound not merely as a data-collection exercise, but as a study in molecular causality. Understanding the lipophilicity (LogP) of this molecule requires deconstructing how the highly electronegative fluorine atoms perturb the electron density of the naphthalene core, induce conformational adaptability, and create counterintuitive intermolecular interactions such as lipophilic hydrogen bonding[1].
This whitepaper provides an in-depth mechanistic analysis of the lipophilicity of this compound, supported by predictive models, structural causality, and field-proven experimental protocols for empirical validation.
Structural Deconstruction & Theoretical Lipophilicity
To accurately project the partition coefficient (LogP) of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene, we must isolate the thermodynamic contributions of its constituent parts. Lipophilicity is an additive-constitutive property; however, in heavily fluorinated systems, stereoelectronic effects often cause deviations from simple additivity.
The Naphthalene Core
The unsubstituted naphthalene ring is a highly lipophilic, planar, and rigid aromatic system with an established experimental LogP of approximately 3.30 . It serves as the hydrophobic anchor for the molecule.
The Difluoromethyl (–CF₂H) Group: A Lipophilic Hydrogen Bond Donor
Traditionally, replacing a methyl group (–CH₃) with a trifluoromethyl group (–CF₃) increases lipophilicity by ~0.5 to 0.8 LogP units. However, the –CF₂H group behaves uniquely. The strong electron-withdrawing nature of the gem-difluoro moiety polarizes the remaining C–H bond, transforming it into a weak hydrogen bond donor (Abraham’s hydrogen bond acidity parameter
Because it can participate in hydrogen bonding with the aqueous phase, the –CF₂H group's contribution to lipophilicity (Hansch parameter
The Difluoromethoxy (–OCF₂H) Group: Dynamic Lipophilicity
The –OCF₂H group is prized in medicinal chemistry for its "dynamic lipophilicity." Unlike the rigid –OCF₃ group (
-
In a polar environment (e.g., water): It adopts an orthogonal conformation, maximizing its dipole moment and interacting favorably with water, thereby lowering the apparent LogP.
-
In a lipophilic environment (e.g., octanol/lipid bilayer): It adopts a coplanar conformation, minimizing its dipole moment and maximizing lipophilicity.
Due to this adaptability, the Hansch
Table 1: Substituent Constants and Projected LogP Contributions
| Structural Motif | Hansch Parameter ( | Abraham's HB Acidity ( | Electronic Effect (Hammett |
| –CH₃ (Reference) | +0.56 | 0.00 | -0.17 |
| –OCH₃ (Reference) | -0.02 | 0.00 | -0.27 |
| –CF₂H | +0.32 to +0.40 | ~0.10 | +0.32 |
| –OCF₂H | +0.18 to +0.60 | ~0.10 | +0.18 |
| –CF₃ (Reference) | +0.88 | 0.00 | +0.54 |
Based on additive models, the theoretical LogP (cLogP) of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is projected to be between 3.80 and 4.30 .
Mechanistic Pathways of Fluorine-Driven Lipophilicity
The causality behind the physicochemical behavior of this compound is rooted in stereoelectronics. The diagram below illustrates the logical relationships between the functional groups, their conformational states, and the resulting impact on the molecule's partition coefficient.
Caption: Mechanistic pathways governing the dynamic lipophilicity of fluorinated motifs.
Experimental Methodologies: The Self-Validating System
While computational models provide a baseline, the dynamic nature of the –OCF₂H group necessitates rigorous empirical validation. Traditional UV-Vis Shake-Flask methods (OECD 107) can suffer from matrix effects, and HPLC methods (OECD 117) rely on calibration curves that may not accurately account for the unique hydrogen-bonding profile of the –CF₂H group.
To establish a self-validating, highly accurate measurement, we employ the ¹⁹F NMR-based Shake-Flask Method [3].
Causality of Method Selection: Why ¹⁹F NMR? The ¹⁹F nucleus has a natural abundance of 100% and a wide chemical shift range. By using ¹⁹F NMR, we completely eliminate background signal interference from the water and octanol phases. Furthermore, by integrating the distinct doublet signals of the –CF₂H and –OCF₂H groups against an internal fluorinated standard, we achieve absolute molar quantification without relying on UV chromophore extinction coefficients.
Step-by-Step Protocol: ¹⁹F NMR LogP Determination
Phase 1: Solvent Preparation & Saturation
-
Combine equal volumes of HPLC-grade 1-octanol and ultra-pure water (Milli-Q) in a separatory funnel.
-
Stir vigorously for 24 hours at exactly 25.0 ± 0.1 °C to ensure mutual saturation of the phases.
-
Allow the phases to separate completely for 12 hours. Carefully isolate the mutually saturated octanol and aqueous phases into separate sealed flasks.
Phase 2: Equilibration 4. Dissolve exactly 2.0 mg of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene in 2.0 mL of the saturated octanol phase. 5. Add 2.0 mL of the saturated aqueous phase to the vial. 6. Seal the vial and vortex at 1000 RPM for 5 minutes, followed by gentle end-over-end rotation for 24 hours at 25.0 °C to achieve thermodynamic equilibrium. 7. Centrifuge the mixture at 4000 RPM for 30 minutes to ensure absolute phase separation and eliminate micro-emulsions.
Phase 3: ¹⁹F NMR Quantification
8. Carefully extract 500 µL of the octanol phase and 500 µL of the aqueous phase using separate gas-tight syringes.
9. To each sample, add a precise spike (e.g., 10.0 µL) of a standardized solution of Trifluorotoluene (internal standard) dissolved in the respective saturated solvent.
10. Add 100 µL of D₂O (for the aqueous sample) or CDCl₃ (for the octanol sample) to provide a lock signal.
11. Acquire ¹⁹F NMR spectra (typically at 376 MHz or higher) with a relaxation delay (
Phase 4: Calculation
13. Calculate LogP using the formula:
Caption: Workflow for 19F NMR-based Shake-Flask LogP Determination.
Comparative Data Synthesis
To contextualize the lipophilicity of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene, we must compare it against non-fluorinated and fully fluorinated analogs. The table below synthesizes the expected LogP shifts based on the substitution patterns discussed in Section 2.
Table 2: Comparative Lipophilicity of Naphthalene Derivatives
| Compound Analog | Structural Modifications | Projected LogP | Rationale / Causality |
| Naphthalene | None (Base Scaffold) | 3.30 | Baseline hydrophobic aromatic core. |
| 1-Methoxy-3-methylnaphthalene | –OCH₃, –CH₃ | ~3.84 | Standard alkyl/alkoxy addition. Methoxy is slightly hydrophilic; methyl adds bulk lipophilicity. |
| 1-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene | –OCF₃, –CF₃ | ~5.22 | Massive lipophilicity spike. Both groups are rigid, highly fluorinated, and lack hydrogen bond donating capacity. |
| 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene | –OCF₂H, –CF₂H | ~4.05 | Target Compound. The presence of two polarized C–H bonds allows for aqueous hydrogen bonding, significantly dampening the lipophilicity compared to the perfluorinated analog, while maintaining higher metabolic stability than the methoxy/methyl analog. |
Conclusion
The lipophilicity of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is not a static number, but a dynamic property governed by the stereoelectronic interplay of its partially fluorinated substituents. By acting as a lipophilic hydrogen bond donor (via –CF₂H) and a conformationally adaptable dipole (via –OCF₂H), this molecule achieves a "Goldilocks" LogP (~4.05)—lipophilic enough to cross lipid membranes, yet polar enough to maintain reasonable aqueous solubility and interact selectively with target protein pockets. For rigorous empirical validation, the ¹⁹F NMR shake-flask method remains the authoritative protocol, stripping away matrix artifacts to reveal the true thermodynamic distribution of the molecule.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Mullassery, D. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[Link]
-
Biberger, T., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.[Link]
Sources
The Strategic Advantage of Dual Fluorination: A Technical Guide to 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene in Advanced Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide delves into the role and potential of 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene, a molecule that exemplifies a sophisticated approach to fluorine chemistry. By combining the unique attributes of a difluoromethoxy (-OCF₂H) group, a difluoromethyl (-CF₂H) group, and a naphthalene scaffold, this compound serves as a compelling platform for the design of next-generation therapeutics. This document provides an in-depth analysis of the constituent parts, their synergistic impact on molecular properties, potential therapeutic applications, and synthetic considerations for researchers, scientists, and drug development professionals.
Introduction: The Power of Fluorine in Drug Design
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering it resistant to metabolic cleavage by enzymes such as cytochrome P450.[2] This enhanced stability can lead to improved bioavailability and a longer drug half-life.[1][2] This guide focuses on a molecule that strategically employs two distinct fluorinated motifs, the difluoromethoxy and difluoromethyl groups, on a versatile naphthalene core.
The Naphthalene Scaffold: A Privileged Structure in Medicinal Chemistry
The naphthalene ring system is a well-established "privileged structure" in drug discovery, meaning it is a molecular framework capable of providing ligands for more than one type of receptor or enzyme.[4] Its rigid, bicyclic aromatic nature provides a defined three-dimensional structure for presenting functional groups to biological targets.[4] Numerous FDA-approved drugs, including the anti-inflammatory naproxen and the antifungal terbinafine, are built upon a naphthalene core, demonstrating its broad therapeutic utility.[4] The lipophilicity of the naphthalene scaffold can also aid in cell membrane permeability.[4]
Deconstructing the Fluorinated Moieties: A Tale of Two Groups
The unique properties of 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene arise from the distinct and complementary nature of its two fluorine-containing substituents.
The Difluoromethoxy (-OCF₂H) Group: A Lipophilic Hydrogen Bond Donor
The difluoromethoxy group has emerged as a valuable tool for medicinal chemists.[1][5] Its key characteristics include:
-
Bioisosterism: The -OCF₂H group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups due to its ability to act as a hydrogen bond donor.[1] This allows for the replacement of these often metabolically labile groups with a more stable alternative while potentially maintaining or enhancing binding interactions.
-
Metabolic Stability: The strong C-F bonds in the difluoromethoxy group make it significantly more resistant to oxidative metabolism compared to a methoxy (-OCH₃) group, which is prone to O-demethylation.[1][2]
-
Modulation of Lipophilicity: The -OCF₂H group increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group, offering a finer level of control in optimizing a drug's solubility and permeability profile.[5]
-
Electronic Effects: As an electron-withdrawing group, it can influence the pKa of nearby functionalities, which can be crucial for optimizing a drug's ionization state at physiological pH.[1]
The Difluoromethyl (-CF₂H) Group: A Versatile Bioisostere
The difluoromethyl group shares some similarities with its oxygen-containing counterpart but also possesses distinct advantages:[3][6]
-
Bioisosteric Replacement: The -CF₂H group is an effective bioisostere for hydroxyl, thiol, and even amine functionalities.[6] This versatility allows for broad applications in lead optimization.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the two fluorine atoms can enhance a molecule's binding affinity to its target through favorable electrostatic interactions.[6]
-
Increased Membrane Permeability: The lipophilic character of the -CF₂H group can improve a compound's ability to cross biological membranes.[3][6]
-
Metabolic Resistance: Similar to the difluoromethoxy group, the difluoromethyl group imparts significant metabolic stability.[6]
Synergistic Effects and Potential Applications
The combination of a difluoromethoxy group, a difluoromethyl group, and a naphthalene scaffold in one molecule offers a unique opportunity for multi-faceted optimization in drug design.
A Hypothetical Drug Design Workflow
The logical workflow for leveraging a molecule like 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene in a drug discovery program is outlined below.
Caption: A generalized workflow for drug discovery and development, highlighting the stage where strategic fluorination would be implemented.
Potential Therapeutic Areas
Given the properties of its constituent parts, 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene and its derivatives could be explored in several therapeutic areas, including:
-
Oncology: The metabolic stability and potential for enhanced binding affinity make this scaffold attractive for developing kinase inhibitors or other anti-cancer agents.
-
Inflammatory Diseases: The use of difluoromethoxy groups in approved anti-inflammatory drugs like Roflumilast suggests potential applications in this area.[7]
-
Infectious Diseases: The naphthalene core is found in some antimicrobial agents, and the enhanced drug-like properties imparted by the fluorine groups could lead to more potent and durable anti-infectives.
Synthetic Considerations
The synthesis of 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene would likely involve a multi-step process. Key transformations would include the introduction of the difluoromethoxy and difluoromethyl groups onto a pre-functionalized naphthalene core.
O-Difluoromethylation
A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol.[1][7]
General Protocol for O-Difluoromethylation:
-
Reactants: A substituted phenol (in this case, a di-substituted naphthalene), a difluorocarbene precursor (e.g., sodium chlorodifluoroacetate), and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Reaction: The phenol is deprotonated by the base to form the corresponding phenoxide.
-
Carbene Generation: The difluorocarbene precursor generates difluorocarbene (:CF₂) upon heating.
-
Nucleophilic Attack: The phenoxide attacks the electrophilic difluorocarbene to form the aryl difluoromethyl ether.
-
Workup and Purification: Standard aqueous workup followed by chromatographic purification.
Caption: A simplified workflow for the O-difluoromethylation of a phenolic substrate.
C-Difluoromethylation
The introduction of the difluoromethyl group onto the naphthalene ring can be achieved through various methods, including radical, electrophilic, or nucleophilic difluoromethylation.[6] Radical difluoromethylation using photoredox catalysis has emerged as a powerful and versatile method.[6]
Physicochemical Properties: A Comparative Look
The introduction of the -OCF₂H and -CF₂H groups significantly alters the physicochemical properties of the parent naphthalene molecule.
| Property | Naphthalene | 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene (Predicted) | Rationale for Change |
| Molecular Weight | 128.17 g/mol | ~244.18 g/mol [8] | Addition of two fluorine-containing groups. |
| logP (Lipophilicity) | ~3.30 | Higher | Both -OCF₂H and -CF₂H groups are lipophilic.[1][6] |
| Hydrogen Bond Donating Capacity | None | Yes | The C-H bonds in both -OCF₂H and -CF₂H are polarized by the adjacent fluorine atoms, allowing for hydrogen bonding.[1][6] |
| Metabolic Stability | Susceptible to oxidation | Significantly Increased | The strong C-F bonds are resistant to enzymatic cleavage.[1][2] |
Note: The values for 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene are estimated based on the known properties of the individual functional groups.
Conclusion
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene represents a sophisticated molecular architecture that leverages the synergistic benefits of dual fluorination on a privileged medicinal chemistry scaffold. The distinct and complementary properties of the difluoromethoxy and difluoromethyl groups offer medicinal chemists a powerful platform to fine-tune the ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profiles of drug candidates. By understanding the fundamental principles of fluorine chemistry and employing modern synthetic methodologies, researchers can unlock the full potential of such molecules in the design of innovative therapeutics with improved efficacy and safety profiles.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])
-
Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C–C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C-C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion. | Semantic Scholar. (URL: [Link])
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. (URL: [Link])
-
Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne | ChemRxiv. (URL: [Link])
-
2-(Difluoromethyl)naphthalene | C11H8F2 | CID 15727493 - PubChem - NIH. (URL: [Link])
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (URL: [Link])
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the difluoromethoxy (-OCF₂H) and difluoromethyl (-CF₂H) groups can significantly enhance the pharmacokinetic and physicochemical properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides a comprehensive guide to a proposed synthetic pathway for 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene, a molecule of interest for further research and development. In the absence of a direct, published protocol for this specific molecule, we present a rationally designed, two-step synthetic sequence based on established and reliable methodologies for the difluoromethoxylation of naphthols and the difluoromethylation of naphthalenes.[3][4][5][6] This application note is intended to serve as a practical and scientifically grounded resource for researchers in organic synthesis and drug discovery.
Introduction
Naphthalene derivatives form the structural core of numerous biologically active compounds.[1] The introduction of fluorine-containing substituents is a well-established strategy to modulate their biological activity.[1] The difluoromethoxy and difluoromethyl groups, in particular, are of significant interest. The -OCF₂H group serves as a lipophilic hydrogen bond donor, while the -CF₂H group is a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding while exhibiting increased metabolic stability.[7]
This guide details a proposed synthesis of 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene, starting from the commercially available 1,3-dihydroxynaphthalene. The synthesis involves two key transformations: a selective difluoromethoxylation of one hydroxyl group, followed by a difluoromethylation of the second hydroxyl group, likely proceeding through a triflate intermediate. The presented protocols are based on analogous transformations reported in the peer-reviewed literature, providing a strong foundation for their successful implementation.
Proposed Synthetic Pathway
The proposed synthesis of 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene is a two-step process starting from 1,3-dihydroxynaphthalene. The first step is a selective mono-difluoromethoxylation, followed by the conversion of the remaining hydroxyl group to a difluoromethyl group.
Caption: Proposed two-step synthesis of 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene.
Experimental Protocols
Step 1: Selective Mono-Difluoromethoxylation of 1,3-Dihydroxynaphthalene
This protocol is adapted from established methods for the difluoromethoxylation of phenols using a difluorocarbene precursor.[5][6] The reaction utilizes sodium chlorodifluoroacetate as a cost-effective and readily available source of difluorocarbene.
Materials and Reagents:
-
1,3-Dihydroxynaphthalene
-
Sodium Chlorodifluoroacetate (ClCF₂COONa)
-
Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,3-dihydroxynaphthalene (1.0 eq) in anhydrous DMF in a round-bottom flask, add powdered NaOH (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes to ensure the formation of the sodium salt.
-
Add sodium chlorodifluoroacetate (1.5 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate 1-(difluoromethoxy)naphthalen-3-ol.
Expected Outcome and Characterization:
The expected product is a white to off-white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1-(Difluoromethoxy)naphthalen-3-ol | C₁₁H₈F₂O₂ | 210.18 | 60-75 |
Step 2: Difluoromethylation of 1-(Difluoromethoxy)naphthalen-3-ol
This protocol is based on the palladium-catalyzed difluoromethylation of aryl triflates. The hydroxyl group of the intermediate is first converted to a triflate, which then undergoes a cross-coupling reaction with a difluoromethyl source.
Materials and Reagents:
-
1-(Difluoromethoxy)naphthalen-3-ol
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
(Difluoromethyl)zinc reagent (e.g., generated in situ from Zn(CF₂H)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Ligand (e.g., Xantphos)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (Schlenk tube recommended for cross-coupling)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes for reagent transfer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Part A: Triflate Formation
-
Dissolve 1-(difluoromethoxy)naphthalen-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) dropwise, followed by the slow addition of triflic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude triflate, which can be used in the next step without further purification.
Part B: Palladium-Catalyzed Difluoromethylation
-
To a Schlenk tube, add the crude triflate from Part A, the palladium catalyst (0.05 eq), and the ligand (0.1 eq).
-
Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
In a separate flask, prepare the (difluoromethyl)zinc reagent according to established procedures.
-
Add the (difluoromethyl)zinc reagent (2.0 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene.
Expected Outcome and Characterization:
The final product is expected to be a colorless oil or a low-melting solid. Full characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene | C₁₂H₈F₄O | 244.19 | 50-65 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Palladium catalysts are toxic and should be handled with care.
-
Organozinc reagents can be pyrophoric and must be handled under an inert atmosphere.
References
-
Fuchibe, K., Watanabe, S., Takao, G., & Ichikawa, J. (2019). Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C–C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion. Organic & Biomolecular Chemistry, 17(20), 5047-5054. [Link]
-
Fuchibe, K., Watanabe, S., Takao, G., & Ichikawa, J. (2019). Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C-C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion. PubMed. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2010). Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry, 28(9), 1793-1798. [Link]
-
Gao, P., et al. (2016). Core-Fluorinated Naphthalene Diimides: Synthesis, Characterization, and Application in n-Type Organic Field-Effect Transistors. ACS Publications. [Link]
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Kole, T. L., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
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Prakash, G. K. S., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. PubMed. [Link]
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Ichikawa, J. (2021). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 98, 113-133. [Link]
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Shen, Q., & Hammond, G. B. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7068-7088. [Link]
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Application Notes and Protocols for the Introduction of Difluoromethoxy Groups to Naphthalene Derivatives
Introduction: The Strategic Value of the Difluoromethoxy Group in Naphthalene Scaffolds
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety for modulating the properties of bioactive molecules and advanced materials.[1][2] When appended to a naphthalene core, a privileged scaffold in numerous pharmaceuticals, the -OCF₂H group imparts a unique constellation of physicochemical properties that can profoundly influence a compound's efficacy, metabolic stability, and pharmacokinetic profile.[1][2][3]
Unlike the more common methoxy (-OCH₃) group, the difluoromethoxy group is a moderately electron-withdrawing substituent.[1][4][5] Its most distinguishing feature is the ability of its hydrogen atom to act as a lipophilic hydrogen bond donor, a rare and sought-after characteristic in drug design.[1][6] This allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially preserving critical interactions with biological targets while enhancing metabolic stability.[1][2] The strong carbon-fluorine bonds within the difluoromethoxy group also confer resistance to oxidative metabolism, often leading to an extended drug half-life.[2]
This guide provides a comprehensive overview of the principal reagents and methodologies for the introduction of the difluoromethoxy group onto naphthalene derivatives, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals.
Core Methodologies: A Mechanistic Overview
The most prevalent and reliable method for synthesizing difluoromethoxylated naphthalenes involves the O-difluoromethylation of the corresponding naphthol precursor. This transformation is typically achieved through the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate that readily inserts into the O-H bond of the naphthol.
Mechanism of O-Difluoromethylation via Difluorocarbene
The reaction proceeds in a two-step sequence. First, a base is used to deprotonate the naphthol, forming a more nucleophilic naphthoxide anion. Concurrently, a difluorocarbene precursor decomposes under the reaction conditions to generate difluorocarbene. The electron-deficient carbene is then attacked by the electron-rich naphthoxide, forming a new C-O bond. A subsequent protonation step, typically from the solvent or during aqueous workup, yields the final difluoromethoxylated naphthalene product.
Caption: Mechanism of Naphthol O-Difluoromethylation.
Reagent Selection Guide
A variety of reagents can serve as precursors for difluorocarbene. The choice of reagent often depends on factors such as cost, safety, scalability, and functional group tolerance.
| Reagent Name | Chemical Formula | Typical Conditions | Advantages | Disadvantages |
| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | DMF or NMP, Base (K₂CO₃), 90-120 °C | Cost-effective, stable, commercially available, low toxicity.[1][7] | Requires elevated temperatures, may not be suitable for heat-sensitive substrates. |
| Diethyl Bromodifluoromethylphosphonate | BrCF₂P(O)(OEt)₂ | Base, Room Temp to mild heat | Milder reaction conditions compared to ClCF₂CO₂Na. | More expensive, generates phosphonate byproducts. |
| (Difluoromethyl)trimethylsilane | TMSCF₂H | Catalyst (e.g., NaI), Base | Can be used under milder conditions. | Reagent cost and potential for side reactions. |
| Visible Light Photoredox Catalysis | Various Reagents | Photocatalyst, Light Source, Room Temp | Extremely mild conditions, high functional group tolerance.[8][9] | Requires specialized equipment (photoreactor), catalyst cost.[8] |
Detailed Experimental Protocol: O-Difluoromethylation of a Naphthol Derivative using Sodium Chlorodifluoroacetate
This protocol describes a general and robust procedure for the synthesis of a difluoromethoxylated naphthalene from a corresponding naphthol precursor using sodium chlorodifluoroacetate (SCDA).
Materials and Equipment
-
Naphthol derivative (1.0 eq)
-
Sodium chlorodifluoroacetate (SCDA) (2.0 - 3.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Safety Precautions
-
Sodium chlorodifluoroacetate is a stable solid but should be handled in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is heated to high temperatures. Ensure the apparatus is securely clamped and a blast shield is in place.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the naphthol derivative (1.0 eq), potassium carbonate (2.0 eq), and sodium chlorodifluoroacetate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous DMF to the flask. The typical concentration is 0.2-0.5 M with respect to the naphthol.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure difluoromethoxylated naphthalene derivative.
Caption: General Experimental Workflow.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider adding an additional portion of sodium chlorodifluoroacetate and potassium carbonate. Ensure the DMF is anhydrous, as water can consume the base and interfere with the reaction. Increasing the temperature to 110-120 °C may also improve the reaction rate, but be mindful of potential substrate decomposition.
-
Side Product Formation: If significant decomposition of the starting material is observed, reducing the reaction temperature may be necessary.
-
Difficult Purification: If the product is difficult to separate from the starting material, consider using a different solvent system for chromatography or employing reverse-phase chromatography.
Advanced and Emerging Methods
While the difluorocarbene-based approach is the workhorse for O-difluoromethylation, recent advances in photoredox catalysis have opened new avenues for this transformation under exceptionally mild conditions.[8] These methods often utilize a photocatalyst that, upon irradiation with visible light, can generate a difluoromethoxyl radical (•OCF₂H) from a suitable precursor.[8] This radical can then engage in a C-H functionalization reaction with the naphthalene ring, offering a complementary strategy to the traditional nucleophilic substitution approach.[8][10] While still an evolving field, photoredox catalysis holds promise for late-stage functionalization of complex naphthalene derivatives with sensitive functional groups.[8][11][12]
Conclusion
The introduction of the difluoromethoxy group is a powerful strategy for optimizing the properties of naphthalene-based compounds in drug discovery and materials science. The O-difluoromethylation of naphthols using difluorocarbene precursors, particularly sodium chlorodifluoroacetate, remains the most practical and widely used method due to its reliability and cost-effectiveness. By understanding the underlying mechanism and following robust experimental protocols, researchers can efficiently incorporate this valuable functional group and accelerate the development of next-generation molecules.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.Benchchem.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.Benchchem.
- The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C-C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion.PubMed.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.Alfa Chemistry.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.PMC.
- 1-Chloro-2-(difluoromethoxy)naphthalene.Benchchem.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.MDPI.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.Journal of Organic and Pharmaceutical Chemistry.
- Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews (RSC Publishing).
- Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews (RSC Publishing).
- Catalytic radical difluoromethoxylation of arenes and heteroarenes.Semantic Scholar.
- Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening.PMC.
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Scalable Preparation of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene: Application Notes and Protocols
Abstract: The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties to enhance efficacy, metabolic stability, and bioavailability.[1][2][3] The difluoromethyl (-CF2H) and difluoromethoxy (-OCF2H) groups are particularly valuable, acting as bioisosteres for hydroxyl/thiol and methoxy groups, respectively, while imparting unique electronic and conformational effects.[1][4] This document provides a comprehensive guide to a scalable, multi-step synthesis of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene, a scaffold with significant potential in drug discovery and materials science.[5][6] We present a robust, logically designed synthetic pathway, complete with detailed, step-by-step protocols, mechanistic insights, and strategies for process optimization, intended for researchers, chemists, and drug development professionals.
Strategic Synthesis Overview
The preparation of asymmetrically substituted 1,3-difluoronaphthalene derivatives requires a carefully planned, sequential introduction of the desired functional groups. A direct, one-pot synthesis is not feasible for this target molecule due to the similar reactivity required to install both the C-CF2H and O-CF2H moieties.
Our retro-synthetic analysis identified a critical intermediate: 3-(difluoromethyl)naphthalen-1-ol . This precursor allows for the late-stage installation of the difluoromethoxy group via a well-established O-difluoromethylation of the naphthol. The primary challenge, therefore, lies in the efficient and scalable synthesis of this key intermediate.
The proposed forward synthesis is a three-protocol process:
-
Protocol 1: Synthesis of a versatile precursor, 3-(trifluoromethylsulfonyloxy)naphthalene-1-carbaldehyde, from commercially available 1,3-dihydroxynaphthalene. This involves selective protection and functional group manipulation.
-
Protocol 2: Conversion of the aldehyde to the difluoromethyl group via deoxyfluorination, followed by deprotection to yield the key intermediate, 3-(difluoromethyl)naphthalen-1-ol.
-
Protocol 3: Final O-difluoromethylation of the naphthol intermediate to yield the target compound, 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene.
This strategic pathway is outlined in the workflow diagram below.
Caption: Overall synthetic workflow for the preparation of the target compound.
Protocol 1: Synthesis of 3-(Trifluoromethylsulfonyloxy)naphthalene-1-carbaldehyde
This protocol details the preparation of a key precursor where the hydroxyl groups of 1,3-dihydroxynaphthalene are differentiated to allow for the selective introduction of the difluoromethyl group. The 3-position hydroxyl is converted to a triflate, a good leaving group for potential cross-coupling or as a stable protecting group, while the 1-position is oxidized to an aldehyde, the direct precursor to the difluoromethyl group.
Methodology:
-
Selective Protection: To a solution of 1,3-dihydroxynaphthalene in an anhydrous solvent like dichloromethane (DCM), add 1.0 equivalent of tert-Butyldimethylsilyl chloride (TBDMSCl) and 1.1 equivalents of a base such as triethylamine or imidazole. Stir at room temperature until mono-silylation is complete (monitored by TLC). The greater steric hindrance at the 1-position (peri-interaction) favors silylation at the 3-position.
-
Oxidation: Dissolve the crude mono-silylated product in a suitable solvent like 1,4-dioxane. Add 1.2 equivalents of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and stir at room temperature. The reaction oxidizes the benzylic-like alcohol at the 1-position to an aldehyde.
-
Desilylation: After completion, quench the reaction and purify the crude aldehyde. Dissolve the product in tetrahydrofuran (THF) and add 1.1 equivalents of tetrabutylammonium fluoride (TBAF) to cleave the silyl ether, yielding 3-hydroxy-1-naphthaldehyde.
-
Triflation: Dissolve the 3-hydroxy-1-naphthaldehyde in anhydrous DCM and cool to 0 °C under an inert atmosphere. Add 1.2 equivalents of pyridine, followed by the slow, dropwise addition of 1.1 equivalents of trifluoromethanesulfonic anhydride (Tf₂O). Allow the reaction to warm to room temperature. This step converts the remaining hydroxyl group into a triflate, which is stable for the subsequent fluorination step.
-
Work-up and Purification: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Specification | Rationale & Expert Notes |
| Starting Material | 1,3-Dihydroxynaphthalene | A commercially available and cost-effective starting point for the naphthalene core. |
| Key Reagents | TBDMSCl, DDQ, TBAF, Tf₂O | Standard reagents for protection, oxidation, deprotection, and triflation, respectively. Chosen for their reliability and well-documented reactivity. |
| Solvents | DCM, THF, 1,4-Dioxane | Anhydrous aprotic solvents are critical to prevent side reactions, especially during silylation and triflation. |
| Temperature Control | 0 °C for Triflation | Triflation is a highly exothermic and rapid reaction. Low temperature is crucial to control the reaction rate and prevent degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for the triflation step to prevent moisture from hydrolyzing the highly reactive triflic anhydride. |
Protocol 2: Synthesis of 3-(Difluoromethyl)naphthalen-1-ol
This protocol describes the critical conversion of the aldehyde functional group into the target difluoromethyl group using a deoxyfluorination agent.
Methodology:
-
Reaction Setup: In a fume hood, add the triflate precursor from Protocol 1 to a flame-dried flask under an inert atmosphere. Dissolve in anhydrous DCM.
-
Deoxyfluorination: Cool the solution to 0 °C. Slowly add 2.5 equivalents of a deoxyfluorinating agent such as Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (XtalFluor-E). Caution: DAST can decompose violently if heated above 90 °C. Perform this step behind a blast shield.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction converts the aldehyde to a geminal difluoride. The triflate group is generally stable under these conditions.
-
Work-up: Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate. Extract the product with DCM, wash with brine, dry over magnesium sulfate, and concentrate.
-
Triflate Cleavage (Deprotection): The triflate can be cleaved under basic conditions if it did not hydrolyze during workup. Dissolve the crude product in a mixture of methanol and water, add a base like potassium carbonate, and heat gently to hydrolyze the triflate back to the hydroxyl group.
-
Purification: Purify the final product, 3-(difluoromethyl)naphthalen-1-ol, by column chromatography to achieve high purity for the next step.
| Parameter | Specification | Rationale & Expert Notes |
| Key Reagent | DAST or XtalFluor-E | Effective reagents for the deoxyfluorination of aldehydes.[1] XtalFluor is often preferred for scalability due to its higher thermal stability compared to DAST. |
| Stoichiometry | >2.0 eq. of Fluorinating Agent | An excess is required to drive the reaction to completion and overcome any potential reaction with trace water. |
| Safety Precautions | Fume hood, blast shield, anhydrous conditions | Deoxyfluorination reagents are toxic, moisture-sensitive, and can be thermally unstable. Strict adherence to safety protocols is mandatory. |
| Monitoring | ¹⁹F NMR, TLC, LC-MS | ¹⁹F NMR is invaluable for directly observing the formation of the -CF₂H group. TLC and LC-MS are used to monitor the consumption of starting material. |
Protocol 3: O-Difluoromethylation to Yield Final Product
The final step involves the O-difluoromethylation of the synthesized naphthol intermediate. This reaction proceeds via the in-situ generation of difluorocarbene (:CF₂), which is trapped by the nucleophilic naphthoxide.[7][8]
Caption: Mechanism of O-difluoromethylation via difluorocarbene.
Methodology:
-
Reaction Setup: Combine 3-(difluoromethyl)naphthalen-1-ol (1.0 eq.), sodium chlorodifluoroacetate (2.5 eq.), and potassium carbonate (2.0 eq.) in a flask.
-
Solvent Addition: Add a high-boiling aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: Heat the mixture to 100-120 °C under an inert atmosphere. The heat causes the decarboxylative extrusion of CO₂ and NaCl from sodium chlorodifluoroacetate to generate the highly reactive difluorocarbene intermediate.
-
Monitoring: Monitor the reaction for the consumption of the starting naphthol using TLC or LC-MS. The reaction typically takes 8-16 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude oil or solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene, as a pure compound.
| Parameter | Specification | Rationale & Expert Notes |
| Difluorocarbene Source | Sodium Chlorodifluoroacetate | A common, commercially available, and relatively easy-to-handle solid precursor for :CF₂.[2] Alternatives include TMSCF₂H or BrCF₂CO₂H.[8][9] |
| Base | K₂CO₃ or Cs₂CO₃ | A non-nucleophilic base is required to generate the naphthoxide without competing for the difluorocarbene. Cesium carbonate can sometimes improve yields but is more expensive.[7] |
| Solvent | DMF or Acetonitrile | A polar, aprotic solvent is necessary to solubilize the salts and facilitate the reaction at elevated temperatures.[7] |
| Temperature | 100-120 °C | Thermal energy is required for the decomposition of the chlorodifluoroacetate salt to generate the carbene. |
| Characterization | ¹H, ¹³C, ¹⁹F NMR; HRMS | Full characterization is essential. ¹⁹F NMR is crucial for confirming the presence and integrity of both the -CF₂H (doublet of triplets) and -OCF₂H (triplet) signals. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition. |
Scalability and Process Optimization
For large-scale synthesis, several factors must be considered:
-
Reagent Selection: For Protocol 2, thermally stable deoxyfluorinating agents like XtalFluor are recommended over DAST for improved safety on a larger scale. For Protocol 3, screening alternative difluorocarbene sources may identify more cost-effective or lower-temperature options.
-
Thermal Management: The triflation in Protocol 1 and the difluorocarbene generation in Protocol 3 are exothermic. A scalable process requires a reactor with adequate cooling capacity and controlled reagent addition to manage the heat output.
-
Purification: Multi-kilogram scale purification may require shifting from column chromatography to crystallization or distillation to improve throughput and reduce solvent waste. Developing a robust crystallization procedure for the final product and key intermediates would be a primary optimization goal.
-
One-Pot Procedures: It may be possible to combine the deoxyfluorination and deprotection steps in Protocol 2 into a one-pot, two-step sequence to minimize handling and improve overall yield.
By following these detailed protocols and considering the key optimization parameters, researchers can achieve a reliable and scalable synthesis of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene for applications in pharmaceutical and materials science research.
References
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- Fuchibe, K., Watanabe, S., Takao, G., & Ichikawa, J. (2019). Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C–C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion. Organic & Biomolecular Chemistry, 17(20), 5047-5054.
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- Life Chemicals. (2019).
- Sigma-Aldrich. (n.d.). 1-(Difluoromethyl)naphthalene.
- Caron, S., Vazquez, E., Stevens, R. W., & Murata, Y. (2003). Efficient Synthesis of [6-Chloro-2-(4-chlorobenzoyl)-1 H -indol-3-yl]-acetic Acid, a Novel COX-2 Inhibitor. The Journal of Organic Chemistry, 68(11), 4104–4107.
- MDPI. (2022).
- PMC. (2020).
- ChemRxiv. (n.d.). Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones [mdpi.com]
- 4. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols for 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, target affinity, and favorable physicochemical properties. This guide provides a comprehensive overview of the potential applications of the novel, fluorinated scaffold, 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene, in the synthesis of next-generation agrochemicals. While this specific molecule is not yet a commodity building block, its structural motifs—the difluoromethoxy and difluoromethyl groups on a naphthalene core—represent a confluence of desirable features for creating potent and selective pesticides. This document will detail hypothetical, yet scientifically grounded, synthetic applications, step-by-step protocols, and the underlying chemical principles that make this compound a promising starting material for agrochemical research and development.
Introduction: The Strategic Value of Fluorinated Naphthalene Scaffolds
The introduction of fluorine-containing functional groups, such as difluoromethyl (CHF2) and difluoromethoxy (OCF2H), has become a highly effective strategy in the development of pharmaceuticals and agrochemicals.[1][2][3][4] These groups can significantly alter a molecule's properties in several beneficial ways:
-
Metabolic Stability: The high bond strength of the carbon-fluorine bond (C-F) enhances resistance to metabolic degradation, often prolonging the active life of the compound in the target organism and the environment.[3]
-
Lipophilicity and Bioavailability: The CHF2 and OCF2H groups moderately increase lipophilicity, which can improve a molecule's ability to penetrate biological membranes, such as the waxy cuticle of plants or the nervous system of insects.[1][5]
-
Bioisosterism and Target Binding: The difluoromethyl group is a known bioisostere of hydroxyl (-OH) and thiol (-SH) groups.[6][7] It can act as a lipophilic hydrogen bond donor, potentially forming unique and strong interactions with target enzymes or receptors that are inaccessible to its non-fluorinated counterparts.[2][6]
The naphthalene core itself, while less common than phenyl or heterocyclic rings in pesticides, offers a rigid, lipophilic scaffold that can be functionalized to explore new chemical space.[8][9] The combination of these fluorinated groups on a naphthalene chassis in 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene presents a unique platform for developing novel herbicides, fungicides, or insecticides with potentially new modes of action or improved efficacy against resistant pests.
Hypothetical Agrochemical Target: A Novel Protoporphyrinogen IX Oxidase (PPO) Inhibitor Herbicide
Based on the structural alerts present in the title compound, a plausible application is in the synthesis of a novel class of protoporphyrinogen IX oxidase (PPO) inhibiting herbicides. PPO inhibitors are a well-established class of herbicides that act by blocking a key enzyme in chlorophyll and heme biosynthesis in plants, leading to the rapid accumulation of phototoxic intermediates and subsequent cell death. Many commercial PPO inhibitors feature a diaryl ether linkage, and the difluoromethoxy group can be considered a bioisosteric replacement for one of the aryl ethers, potentially enhancing binding affinity or altering the resistance profile.
The proposed synthetic target, "Naphthoflufen," leverages the 1-(difluoromethoxy)-3-(difluoromethyl)naphthalene core.
Synthesis of the Core Intermediate: 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
The synthesis of this specific disubstituted naphthalene is not described in the literature. However, a plausible route can be constructed based on established methodologies for introducing difluoromethyl and difluoromethoxy groups onto aromatic rings.
Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the sequential introduction of the two fluorinated groups onto a functionalized naphthalene precursor.
Sources
- 1. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C–C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. haltermann-carless.com [haltermann-carless.com]
- 9. Bot Verification [rasayanjournal.co.in]
Strategic Functionalization of the 3-Position in 2-(Difluoromethoxy)naphthalenes
Application Note & Protocol Guide
Executive Summary & Strategic Value
The difluoromethoxy group (-OCHF
Functionalizing the naphthalene core bearing this group presents a specific regiochemical challenge: Discriminating between the C1 (alpha) and C3 (beta) positions.
This guide details the protocols for selectively accessing the 3-position of 2-(difluoromethoxy)naphthalene. This position is sterically favored but kinetically competitive with the highly reactive C1 position. We present two primary methodologies: Directed Ortho Metalation (DoM) for broad electrophile introduction and Ir-Catalyzed C-H Borylation for late-stage diversification.
Mechanistic Insight: The Regioselectivity Challenge
To successfully functionalize the 3-position, one must understand the competing forces on the naphthalene ring.
The C1 vs. C3 Competition
In 2-substituted naphthalenes, the Directing Group (DG) can direct metalation to either C1 or C3.
-
C1 (Kinetic/Thermodynamic Trap): The C1 proton is often more acidic due to the intrinsic properties of the naphthalene ring. However, substitution at C1 introduces significant steric strain with the peri-hydrogen at C8.
-
C3 (Steric Preference): The C3 position is less sterically encumbered.
Expert Insight: For the -OCHF
Diagram 1: Regioselectivity Decision Logic
Caption: Decision logic for selecting reagents to bypass C1 reactivity and target the C3 position.
Protocol A: Directed Ortho Metalation (DoM)
Best for: Introducing Carbon, Halogens, Sulfur, or Silicon at C3.
Principles of the Method
This protocol utilizes LiTMP generated in situ. The -OCHF
Materials
-
Substrate: 2-(Difluoromethoxy)naphthalene (1.0 equiv)
-
Base Precursor: 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv)
-
Lithium Source: n-BuLi (2.5 M in hexanes, 1.2 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Electrophile: Iodine (I
), DMF, or B(OMe) -
Quench: Sat. NH
Cl, Na S O (if using iodine)
Step-by-Step Workflow
-
LiTMP Generation:
-
Charge a flame-dried Schlenk flask with anhydrous THF and TMP under Argon.
-
Cool to 0 °C .
-
Add n-BuLi dropwise. Stir for 30 minutes.
-
Why: Generating LiTMP at 0 °C ensures complete conversion of n-BuLi before introducing the sensitive substrate.
-
-
Substrate Addition (The Critical Step):
-
Cool the LiTMP solution to -78 °C (Dry ice/Acetone bath).
-
Dissolve 2-(difluoromethoxy)naphthalene in a minimal amount of THF.
-
Add the substrate solution dropwise over 10 minutes.
-
Stir at -78 °C for 1 hour.
-
Checkpoint: The solution may turn yellow/orange, indicating lithiation. Do not allow the temperature to rise, or the lithiated species may rearrange to C1 or decompose.
-
-
Electrophile Trapping:
-
Add the electrophile (e.g., I
in THF or neat DMF) rapidly at -78 °C. -
Allow the mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 2 hours.
-
-
Workup:
-
Quench with saturated NH
Cl. -
Extract with EtOAc (3x).
-
Dry over Na
SO and concentrate.
-
Diagram 2: DoM Experimental Workflow
Caption: Step-by-step workflow for the LiTMP-mediated C3 functionalization.
Protocol B: Iridium-Catalyzed C-H Borylation
Best for: Late-stage functionalization, accessing boronic esters for Suzuki coupling.
Principles of the Method
Iridium catalysis, typically utilizing [Ir(OMe)(cod)]
Protocol
-
Glovebox Setup: In a N
-filled glovebox, combine [Ir(OMe)(cod)] (1.5 mol%) and dtbpy (3 mol%) in hexane or THF. -
Reagent Mixing: Add B
pin (bis(pinacolato)diboron) (1.1 equiv) and 2-(difluoromethoxy)naphthalene (1.0 equiv). -
Reaction: Seal the vessel and heat to 80 °C for 16 hours.
-
Purification: Concentrate and pass through a short silica plug (eluting with CH
Cl ) to remove the catalyst.
Data & Validation
Expected Regioselectivity Ratios (C3 : C1)
| Method | Base/Catalyst | Selectivity (C3:C1) | Yield | Notes |
| DoM | n-BuLi | ~60:40 | Low | Significant C1 attack and decomposition. |
| DoM | LiTMP | >95:5 | Good (70-85%) | Bulky base prevents C1 attack. |
| C-H Act. | [Ir] / dtbpy | >98:2 | Excellent (80-95%) | Sterically controlled; C1 is inaccessible. |
Analytical Quality Control
-
F NMR: The -OCHF
signal is a characteristic doublet (due to H-F coupling) around -82 ppm. Functionalization at C3 often causes a slight chemical shift change (~0.5 - 1.0 ppm) and may alter the splitting pattern if the new substituent interacts through space. - H NMR: Look for the disappearance of the C3 proton singlet (or doublet with small coupling). In the product, the C1 proton should remain as a singlet (or doublet) with a distinct shift due to the peri-effect.
References
-
Ruzziconi, R., et al. (2010).[1] Metalation of 2-Heterosubstituted Naphthalenes at the 1- or 3-Position: Factors That May Determine the Regiochemistry. Synthesis.
- Key Finding: Establishes that bulky bases and specific directing groups favor C3 lithiation in naphthalenes to avoid peri-interactions.
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- Key Finding: detailed physicochemical properties of the -OCHF2 group.
-
Hartwig, J. F. (2016). Borylation of Arenes. Chemical Reviews.
- Key Finding: Defines the steric rules for Ir-catalyzed C-H activation, confirming C3 preference in 2-substituted naphthalenes.
-
Léris, P., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications.
- Key Finding: Provides context on the stability and radical reactivity of the OCHF2 group.
Sources
Troubleshooting & Optimization
Technical Support Center: Solvent Selection for Optimizing Difluoromethylation of Naphthalene
Welcome to the technical support center for optimizing the difluoromethylation of naphthalene and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to incorporate the valuable difluoromethyl (–CF₂H) motif onto a naphthalene scaffold. The –CF₂H group is a unique bioisostere for hydroxyl, thiol, or hydroxymethyl groups, offering improved metabolic stability and membrane permeability.[1][2]
The success of a C–H difluoromethylation reaction is highly dependent on a carefully chosen solvent system. The solvent not only facilitates the dissolution of reagents but also profoundly influences reaction kinetics, selectivity, and the stability of reactive intermediates. This guide provides in-depth, experience-based answers to common challenges and questions related to solvent selection for this critical transformation.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the difluoromethylation of naphthalene?
A1: Solvent choice is paramount because it directly influences the stability and reactivity of the key intermediates in the reaction. Most modern difluoromethylation reactions, particularly those involving reagents like TMSCF₂H or those initiated by photoredox catalysis, proceed via a radical mechanism.[3][4] The generation and subsequent reaction of the difluoromethyl radical (•CF₂H) are highly sensitive to the surrounding solvent environment.
Key solvent properties and their effects include:
-
Polarity and Dipole Moment: Polar solvents can influence single electron transfer (SET) steps, which are often involved in the initiation of photoredox-catalyzed reactions.[5][6][7] They can stabilize charged intermediates or transition states that may form during the reaction pathway.[5][8]
-
Coordinating Ability: Solvents like DMSO or DMF can coordinate with metal catalysts or reagents, altering their reactivity and solubility.
-
Hydrogen Bonding Capability: The –CF₂H group is a lipophilic hydrogen bond donor.[1] The solvent's ability to engage in hydrogen bonding can affect the product's stability and the overall reaction equilibrium.
-
Viscosity and Boiling Point: These practical considerations affect reaction setup, temperature control, and workup procedures.
An inappropriate solvent can lead to low yield, reagent decomposition, or the formation of undesired byproducts.
Q2: I'm starting a new difluoromethylation project on a substituted naphthalene. Where should I begin with solvent screening?
A2: A logical starting point is to screen a small, diverse set of solvents representing different classes. This allows you to quickly identify promising candidates for further optimization. A typical initial screen should include:
-
A Polar Aprotic Solvent: Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO). These are excellent starting points for many photoredox-catalyzed reactions as they can support the ionic species involved in the catalytic cycle.[6][9]
-
A Chlorinated Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). These are often used in radical reactions and are relatively non-coordinating. Some protocols utilize a biphasic DCM/water system.[1]
-
An Ether: Tetrahydrofuran (THF) or 1,4-Dioxane. These are moderately polar and can be good choices for reactions involving organometallic reagents.
-
A Non-Polar Aromatic Solvent: Toluene or Benzene. While often less effective for polar reactions, they should be tested as they can sometimes favor desired radical pathways by minimizing side reactions involving solvent.
Run small-scale reactions in parallel under your standard conditions and use LC-MS or ¹⁹F NMR to determine the relative conversion and yield.
Q3: My difluoromethylation reagent (e.g., a sulfone or salt) has poor solubility. What is the best approach?
A3: Poor reagent solubility is a common hurdle. Simply increasing the reaction temperature is not always advisable as it can lead to decomposition. A better strategy is to use a solvent or co-solvent system with higher solubilizing power.
-
High-Polarity Solvents: Start by testing highly polar aprotic solvents like DMSO, DMF, or NMP. These are often excellent for dissolving the polar salts and reagents used in difluoromethylation, such as sodium difluoromethanesulfinate (NaSO₂CF₂H).[10]
-
Co-Solvent Systems: If a single solvent doesn't provide the desired balance of solubility and reactivity, a co-solvent system can be effective. For example, adding 10-20% of DMSO or DMF to a less polar solvent like MeCN or DCE can significantly improve solubility without drastically changing the overall reaction environment.
Always ensure your chosen solvent is dry and degassed, as water and oxygen can interfere with many catalytic cycles.
Part 2: Troubleshooting Guide: Common Issues & Solutions
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Poor Reagent/Catalyst Solubility: The active species are not in the solution phase to react. 2. Inefficient Radical Generation: The solvent may be quenching the excited state of the photocatalyst or interfering with the single electron transfer (SET) step.[5][8] 3. Radical Scavenging by Solvent: Some solvents (e.g., THF) have weaker C-H bonds that can be abstracted by the highly reactive •CF₂H radical, leading to unproductive pathways. | 1. Switch to a More Polar Solvent: Try DMSO, DMF, or NMP to improve the solubility of polar reagents. A procedure for O-difluoromethylation of phenols successfully used a DMF/water mixture.[11] 2. Optimize for SET: For photoredox reactions, polar solvents like MeCN or DMF are often preferred as they can stabilize the charge-separated intermediates formed during the catalytic cycle.[6][12] 3. Use a More Robust Solvent: Switch to solvents with stronger C-H bonds like acetonitrile, benzene, or DCM. |
| Poor Regioselectivity (e.g., mixture of C1 and C2 isomers on naphthalene) | 1. Ambiguous Electronic Bias: The electronic nature of the naphthalene substrate may not strongly direct the attack of the •CF₂H radical. 2. Solvent-Substrate Interaction: The solvent can associate with the naphthalene ring, altering the steric environment and electronic distribution of the substrate.[13] | 1. Alter Solvent Polarity: Systematically vary the solvent from non-polar (Toluene) to polar aprotic (MeCN, DMSO). Changes in polarity can subtly influence the transition state energies for addition at different positions. One study noted that changes in regioselectivity could be promoted by varying the organic co-solvent.[1] 2. Introduce Coordinating Additives: In some cases, small amounts of a coordinating additive can help direct the reaction by associating with a functional group on the substrate. |
| Reagent or Catalyst Decomposition | 1. Reaction Temperature Too High: The chosen solvent may require high temperatures to dissolve reagents, leading to thermal decomposition of sensitive components. 2. Solvent Reactivity: The solvent itself may be reacting with the reagents. For example, basic solvents can deprotonate acidic starting materials, while protic solvents can react with strong bases or organometallics. | 1. Use a High-Solubility, Low-Boiling Point Solvent: If possible, use a solvent like DCM or MeCN that allows for lower reaction temperatures. If high temperatures are necessary for reactivity, ensure the reagents are thermally stable under those conditions. 2. Ensure Solvent Compatibility: Always check the compatibility of your solvent with all reagents and catalysts in the reaction. For reactions involving difluorocarbene precursors, aprotic solvents are generally required to avoid quenching the carbene.[14][15] |
| Formation of Byproducts (e.g., from solvent incorporation) | 1. Solvent Reactivity: The solvent is participating in the reaction. This is common with solvents that have easily abstractable protons or can be oxidized/reduced under the reaction conditions. | 1. Switch to an "Inert" Solvent: Use a solvent that is less likely to participate in the reaction. Perfluorinated solvents, while expensive, are extremely inert. More practical options include acetonitrile, t-butanol, or benzene, depending on the reaction mechanism. |
Part 3: Experimental Protocols & Data
Protocol: General Procedure for Solvent Screening in Photocatalytic Difluoromethylation
This protocol provides a framework for efficiently screening solvents for the difluoromethylation of a naphthalene derivative using a photoredox catalyst.
Workflow Diagram: Solvent Screening Protocol
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryworld.com [chemistryworld.com]
- 3. Silver-Enabled General Radical Difluoromethylation Reaction with TMSCF2 H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polar solvent dynamics and electron-transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. wan.ucdavis.edu [wan.ucdavis.edu]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects on the orientation of naphthalene rings in the side chain of poly-gamma-1-naphthylmethyl-L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. sioc.cas.cn [sioc.cas.cn]
Minimizing side reactions during difluoromethoxy group introduction
Topic: Minimizing Side Reactions in O-Difluoromethylation
Status: Operational Lead Scientist: Senior Application Scientist (Synthetic Methodology Division)
Mission Statement
The introduction of the difluoromethoxy group (
This guide moves beyond standard procedures to address the mechanistic causality of these failures, providing you with self-validating protocols to minimize side reactions.
Module 1: The Reagent & Carbene Generation
Primary Reagent: Sodium Chlorodifluoroacetate (PDFA/SCDA)
Mechanism: Thermal decarboxylation to generate
Q: My reaction stalls at 50% conversion, but adding more reagent doesn't help. Why?
Diagnosis: You are likely experiencing "Carbene Quenching via Protonation" or "Hydrolysis Competition."
Technical Insight: The generation of
Troubleshooting Protocol:
-
Water Management: The reaction must not be strictly anhydrous if using PDFA (some water helps solubility), but the ratio is critical. Use a biphasic system (e.g.,
or ) where the base concentration buffers the aqueous phase. -
Base Stoichiometry: Ensure you have enough base (
or ) to neutralize the HF byproduct. The theoretical requirement is 1 equiv of base per equiv of PDFA, but in practice, use 1.5–2.0 equivalents . -
Addition Rate: Do not add all PDFA at once. A stepwise addition (e.g., 3 portions over 2 hours) maintains a steady-state concentration of
, minimizing oligomerization (formation of PTFE).
Q: I am observing significant insoluble white precipitate. Is this my product?
Diagnosis: No. This is likely Polytetrafluoroethylene (PTFE) or inorganic salts.
Cause: High local concentration of
-
Dilution: Increase solvent volume to reduce the collision frequency of carbene species.
-
Temperature Ramp: Ensure the bath temperature is sufficient (
) to drive the reaction with the nucleophile, but avoid "hot spots" by vigorous stirring.
Module 2: Regioselectivity (O- vs. C-Alkylation)
Target: Phenols and Enolizable Ketones.
Q: I am getting C-difluoromethylation on my phenol ring instead of O-difluoromethylation. How do I fix this?
Diagnosis: Ambident Nucleophile Attack.
Technical Insight: Phenoxides are ambident nucleophiles. The "hard" oxygen center typically attacks the "hard" electrophile. However,
-
Polar Aprotic (DMF/NMP): Solvates the cation (
), leaving a "naked" phenoxide anion which is highly reactive but less selective. -
Protic/Aqueous Mixtures: Hydrogen bonding solvates the oxygen, potentially reducing its nucleophilicity slightly, but often favoring O-alkylation due to the suppression of C-alkylation pathways that require tighter ion pairing.
Decision Matrix for Selectivity:
| Condition | Outcome Favorability | Mechanism Note |
| Solvent: DMF | High Reactivity, Lower Selectivity | Naked anion promotes reaction at both C and O. |
| Solvent: ACN/Water | High Selectivity (O-attack) | Water solvates the anion; Phase Transfer Catalyst (PTC) mediates transport. |
| Base: KOH/NaOH | Good for O-alkylation | Strong bases ensure complete deprotonation. |
| Base: NaH | Risk of C-alkylation | Tight ion pairs in anhydrous solvents can favor C-attack (ortho). |
Q: How can I confirm the structure is
and not
?
Validation Method:
-
NMR: Look for the characteristic triplet (
).-
: Typically
6.5 – 7.5 ppm. -
(C-attached): Typically
5.5 – 6.5 ppm (shielded relative to O-linked).
-
: Typically
-
NMR:
-
: Triplet at
115–120 ppm ( ). -
: Triplet at
110–115 ppm ( ).
-
: Triplet at
Module 3: Advanced Protocols & Visualization
Standard Operating Procedure: The "Phase-Transfer" Method
Best for minimizing hydrolysis and maximizing O-selectivity.
-
Setup: 3-neck round bottom flask, reflux condenser,
inlet. -
Charge: Substrate (1.0 equiv), ACN (
), and (4.0 equiv). -
Additive: Add TBAB (Tetrabutylammonium bromide) (0.1 equiv). Crucial for shuttling the phenoxide to the carbene interface.
-
Reagent: Add Sodium Chlorodifluoroacetate (PDFA) (2.0 equiv).
-
Water: Add water (
). Note: Small amount of water is required for the PTC system to function optimally. -
Reaction: Heat to reflux (
) for 4–16 hours. -
Monitor: Check for consumption of phenol. If stalled, cool to
, add 1.0 equiv PDFA + 1.0 equiv base, and reheat.
Visualizing the Pathway & Failure Points
Caption: Mechanistic flow of O-difluoromethylation via PDFA. Red paths indicate critical failure modes (Hydrolysis, Polymerization) requiring kinetic control.
Module 4: Alternative Reagents for Sensitive Substrates
If your substrate contains base-sensitive groups (esters, labile protecting groups), the harsh conditions of PDFA (high heat + strong base) will cause degradation.
Recommendation: Use Difluoromethyl Sulfonium Salts (e.g., S-(difluoromethyl)sulfonium triflate).
-
Why: These reagents generate the difluoromethyl radical or transfer the group under milder conditions, often at room temperature or with weaker bases.
-
Trade-off: Reagents are more expensive and atom economy is lower, but they preserve complex scaffolds.
Comparative Data: Reagent Selection
| Feature | Sodium Chlorodifluoroacetate (PDFA) | TMS-CF2Br / Activator | Sulfonium Salts (e.g., Hu's Reagent) |
| Temperature | High ( | Moderate ( | Low/RT ( |
| Base Requirement | Strong ( | Mild/None (Initiator driven) | Mild ( |
| Major Side Reaction | Polymerization / Hydrolysis | Silyl ether formation | Sulfide byproduct |
| Cost | Low | High | High |
| Scalability | Excellent (Kg scale) | Moderate | Low (mg to g scale) |
References
-
Difluoromethylation of Phenols - Organic Syntheses Procedure. Source: Organic Syntheses. URL:[Link]
-
A regioselective synthesis of β-difluoromethoxy vinyl sulfones via O-difluoromethylation. Source: Organic & Biomolecular Chemistry.[3][4][5] URL:[Link]
-
Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt. Source: The Journal of Organic Chemistry. URL:[Link][3]
-
Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. Source: Journal of the American Chemical Society.[6] URL:[Link]
Sources
Stability of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene under acidic conditions
Technical Support Center: Stability of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
Part 1: Executive Summary & Stability "Traffic Light"
Welcome to the technical support hub for 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene . As researchers, we often treat fluorinated motifs as inert "Teflon" groups, but this assumption can be fatal in method development.[1]
This molecule contains two distinct fluorinated functionalities with vastly different stability profiles under acidic conditions.
| Condition | Stability Rating | Primary Risk |
| Mild Acid (pH 4–6, RT) | 🟢 Stable | Negligible degradation.[1][2] Safe for silica gel chromatography and standard workups.[1][2] |
| Strong Acid (pH < 2, RT) | 🟡 Caution | Slow hydrolysis of the benzylic |
| Strong Acid + Heat (>50°C) | 🔴 Unstable | Rapid hydrolysis of the 3-difluoromethyl group to an aldehyde.[1] Potential cleavage of the ether. |
Part 2: Technical Deep Dive (The "Why")
To troubleshoot effectively, you must understand the mechanistic vulnerability of your molecule. You are dealing with two functional groups:
-
1-(Difluoromethoxy) group (
): An aryl difluoromethyl ether.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
3-(Difluoromethyl) group (
): A benzylic gem-difluoride.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
The Critical Failure Point: Benzylic Hydrolysis
The 3-(difluoromethyl) group is the "Achilles' heel" in acidic media. While C-F bonds are generally strong, benzylic C-F bonds are susceptible to acid-catalyzed hydrolysis.[1][2]
-
Mechanism: In the presence of strong acid and water, the fluorine atom is protonated (or coordinated by a Lewis acid), facilitating the loss of HF. This generates a benzylic carbocation .[1][2]
-
Naphthalene Effect: The naphthalene ring is electron-rich (further activated by the 1-alkoxy group).[2] This resonance stabilization lowers the energy barrier for carbocation formation, accelerating the conversion of the
group into an aldehyde ( ).
The Robust Anchor: Aryl Ether
The 1-(difluoromethoxy) group is significantly more robust. The oxygen atom's electronegativity reduces the basicity of the fluorine atoms, making protonation difficult. Hydrolysis to the phenol typically requires harsh forcing conditions (e.g., conc.
Part 3: Troubleshooting Guide (FAQ)
Q1: I see a new peak in my LC-MS after acidic workup. What is it?
Diagnosis: If the mass shift is M-20 Da (loss of 2F, gain of O) or M+16 Da (depending on ionization/adducts), you have likely hydrolyzed the 3-difluoromethyl group.
-
Cause: Exposure to strong acid (e.g., 1M HCl, TFA) for prolonged periods or at elevated temperatures.[1]
-
Solution: Switch to a buffered quench (e.g., saturated
or phosphate buffer) and avoid heating acidic solutions.
Q2: Can I use TFA (Trifluoroacetic Acid) to deprotect a Boc group on a side chain?
Recommendation: Proceed with extreme caution.
-
Risk: Neat TFA or high concentrations can trigger the benzylic hydrolysis described above.[1]
-
Protocol Adjustment:
Q3: Is the compound stable on silica gel?
Answer: Generally, yes .[1] Standard silica gel is slightly acidic (pH 6-7 in slurry), which is safe for this compound.[1][2] However, "activated" or highly acidic silica grades should be avoided.[1] If you observe streaking or decomposition:
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize active acidic sites before loading your sample.[1][2]
Part 4: Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation pathway you will encounter in acidic aqueous environments.
Caption: The primary failure mode is the hydrolysis of the C3-difluoromethyl group to an aldehyde via a stabilized carbocation intermediate.
Part 5: Validated Experimental Protocols
Protocol A: Stability Stress Test
Use this protocol to validate your specific batch or experimental conditions.[1]
-
Preparation : Dissolve 5 mg of the compound in 1 mL of Acetonitrile/Water (1:1).
-
Acidification : Add 100 µL of 1M HCl (pH ~1).
-
Incubation :
-
Sample A: Keep at Room Temperature (25°C).
-
Sample B: Heat to 60°C (Accelerated degradation).
-
-
Analysis : Inject into HPLC/UPLC at T=0, T=1h, T=4h, T=24h.
-
Pass Criteria :
Protocol B: Safe Storage Conditions
-
Physical State : Store as a solid if possible.[1][2] Solutions are more prone to hydrolysis.[1][2]
-
Temperature : 2–8°C (Refrigerated).
-
Atmosphere : Store under Argon or Nitrogen to prevent moisture ingress (hydrolysis requires water).[1][2]
-
Container : Tightly sealed glass vial with a Teflon-lined cap.[1][2]
References
-
BenchChem . The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from [1]
-
Zafrani, Y., et al. (2016).[1] CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry. Retrieved from
-
Geri, J. B., et al. (2018).[1] The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Retrieved from [1]
-
Fuchibe, K., et al. (2019).[1] Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy. Organic & Biomolecular Chemistry. Retrieved from [1]
-
ResearchGate . Hydrolysis of benzylic difluoromethyl groups. Retrieved from
Sources
Overcoming solubility issues with 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
Subject: 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene (DFM-DFMN) Ticket ID: SOL-804-F Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance[1][2]
Executive Summary
You are encountering solubility difficulties with 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene . This is a common issue with "fluorous-lipophilic" hybrid molecules. The naphthalene core drives
This guide provides a modular troubleshooting approach to transition this compound from the weighing boat to biological systems without precipitation ("crashing out").[1]
Module 1: Stock Solution Preparation
The Issue: "I can't get the solid/oil to dissolve in DMSO at high concentrations."
Technical Insight
While DMSO is the universal solvent, fluorinated naphthalenes can exhibit slow dissolution kinetics due to high lattice energy (if solid) or high viscosity/surface tension (if oil). Furthermore, standard DMSO absorbs water from the air; even 1% water content can drastically reduce the solubility of DFM-DFMN.
The "Fluorine-Friendly" Protocol
Do not rely solely on vortexing.[1] Use this stepwise escalation:
| Step | Solvent System | Procedure | Why it works |
| 1 | Anhydrous DMSO | Add solvent, seal tube, sonicate at 40°C for 10 mins. | Heat breaks crystal lattice/aggregates; sonication disrupts boundary layers.[1] |
| 2 | TFE Spike | Add 5-10% 2,2,2-Trifluoroethanol (TFE) to the DMSO.[1][2] | TFE acts as a "fluorous bridge," stabilizing the |
| 3 | Acetone Pre-solubilization | Dissolve compound in minimal acetone, add DMSO, then evaporate acetone under | "Solvent exchange" technique avoids the kinetic barrier of direct DMSO dissolution. |
Critical Warning: Avoid storing stock solutions in polystyrene (PS) tubes.[1] This compound will likely leach plasticizers or adsorb to the plastic. Use Glass or Polypropylene (PP) only. [1][2]
Module 2: Aqueous Transition (Assay Compatibility)
The Issue: "My stock is clear, but it turns cloudy (milky) the moment I add it to the cell culture media/buffer."
Root Cause Analysis: The "Ouzo Effect"
You are witnessing spontaneous emulsification (the Ouzo effect). The hydrophobic naphthalene core is instantly aggregating to minimize water contact. This results in a metastable nanosuspension that will precipitate over time, leading to false negatives in assays.
Solution: The "Host-Guest" Shielding Strategy
Standard surfactants (Tween 20) may fail because they cannot disrupt the strong
Recommended Additive: HP-
-CD (Hydroxypropyl-beta-cyclodextrin)
The naphthalene core fits perfectly into the hydrophobic cavity of
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock solution in your assay buffer.[1][2] -
Add your DMSO stock of DFM-DFMN to this cyclodextrin solution slowly while vortexing.
-
Incubate at 37°C with shaking for 30 minutes to allow equilibrium complexation.
-
Dilute this complex into your final assay plate.[1]
Decision Logic: Assay Buffer Optimization
Figure 1: Decision tree for selecting the correct solubilization additive based on concentration requirements.
Module 3: In Vivo Formulation (PK/PD Studies)
The Issue: "We need to dose mice at 10 mg/kg, but it crashes out of PBS."
The Solution: SEDDS (Self-Emulsifying Drug Delivery Systems)
Simple aqueous buffers are forbidden for this molecule at therapeutic doses.[1] You must use a lipid-based vehicle.[1][2][3] The fluorine atoms increase the density and lipophilicity, requiring a surfactant with a high HLB (Hydrophilic-Lipophilic Balance) to keep it stable.
Recommended Vehicle Formulations
| Vehicle Type | Composition (% v/v) | Best For | Technical Notes |
| Standard | 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water | IP / PO | The "Gold Standard" starting point.[1][2] If it precipitates, increase PEG400 to 60%.[1][2] |
| Enhanced | 10% DMSO / 10% Cremophor EL / 80% PBS | IV (Slow) | Cremophor forms stable micelles but can cause histamine release in dogs/humans (less issue in mice).[1] |
| Advanced (SEDDS) | 10% Ethanol / 30% Labrasol / 60% Labrafil M | PO (Oral) | Forms a microemulsion spontaneously in the gut.[1] High bioavailability for fluorinated lipophiles.[1] |
Preparation Protocol (Standard Vehicle):
-
Dissolve DFM-DFMN in DMSO (5% of final vol).[1]
-
Add Tween 80 (5% of final vol) and vortex until mixed.
-
Add PEG400 (40% of final vol) and vortex.[1] Solution should be clear.
-
SLOWLY add Water/Saline (50% of final vol) dropwise while vortexing.[1]
Frequently Asked Questions (FAQ)
Q: Can I use pH adjustment to dissolve this? A: No. 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is a neutral molecule.[1][2] It lacks ionizable basic (amines) or acidic (carboxyls) groups.[1] Changing the pH will only increase the ionic strength of the buffer, likely causing the "salting-out" effect and making solubility worse.
Q: Why does the compound stick to my pipette tips? A: The high lipophilicity and fluorine content lower the surface energy, making it adhere to polypropylene.
-
Fix: Pre-wet pipette tips with pure DMSO before handling the stock solution, or use "Low Retention" siliconized tips.
Q: I see a "film" on the surface of my cell culture wells. A: The compound has crashed out and floated due to the density difference or surface tension effects. This invalidates the assay (cells at the bottom get no drug).
-
Fix: You must use the HP-
-CD method described in Module 2.[1][2] The cyclodextrin complex is water-soluble and will distribute evenly in the media.
References
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Explains the lipophilicity/hydrophobicity shift of
groups). -
Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
-
Kalepu, S., & Nekkanti, V. (2015).[1][2] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.
-
Gerebtzoff, G., et al. (2004).[1][2] Fluorine solvation in aqueous solution: A theoretical study. ChemPhysChem. (Mechanistic insight into why fluorinated compounds resist aqueous solvation). [1][2]
Sources
Troubleshooting low conversion rates in naphthalene fluorination
Topic: Troubleshooting Low Conversion & Regioselectivity in Naphthalene Fluorination Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Naphthalene Paradox
Welcome to the technical support hub for aromatic fluorination. You are likely here because your naphthalene substrate—despite being electron-rich—is resisting fluorination or yielding complex mixtures of tars and isomers.[1]
The Core Problem: Naphthalene presents a "reactivity paradox." It is sufficiently electron-rich to react violently with electrophilic fluorine sources (
This guide deconstructs these failure modes using field-proven protocols and mechanistic insights.
Diagnostic Workflow: Why is Conversion Low?
Before altering your protocol, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in naphthalene fluorination.
Protocol A: Electrophilic Fluorination (Selectfluor™)
Best for: Direct C1-fluorination of electron-rich naphthalenes.[1] Common Failure: Low conversion due to protonation or radical side-reactions.[1]
The Mechanism
Unlike simple
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Stalls at <30% Conversion | Protonation: Byproduct HBF4 protonates the substrate, deactivating it toward further oxidation.[1] | Add a base: Include 1.1 equiv of NaHCO3 or 2,6-di-tert-butylpyridine to scavenge acid without quenching Selectfluor.[1] |
| Complex Mixture (Tars) | Radical Chain: Uncontrolled SET leads to polymerization.[1] | Switch Solvent: Move from MeCN to ionic liquids (e.g., [bmim][BF4]) or add a radical scavenger (though this may lower rate).[1] |
| C1/C2 Isomer Mix | Thermodynamic Control: High temps favor C2; Kinetic favors C1.[1] | Temperature Control: Run at 0°C to favor kinetic C1-fluorination. |
Validated Protocol (Selectfluor)
-
Dissolution: Dissolve naphthalene derivative (1.0 mmol) in anhydrous Acetonitrile (MeCN) (10 mL). Note: MeCN is critical for stabilizing the intermediate charge transfer complex [2].
-
Addition: Add Selectfluor (1.2 mmol) in one portion.
-
Activation (Optional): If substrate is deactivated, add 5 mol% AgNO3 as a radical initiator/catalyst.[1]
-
Monitoring: Monitor via 19F NMR (not TLC, as fluorinated products often co-elute with SM). Look for signals around -120 to -130 ppm.[1]
Protocol B: Pd-Catalyzed C-H Fluorination (Sanford-Type)
Best for: Directed C-H activation (requires a directing group like pyridine, amide, or oxime).[1] Common Failure: "Pd Black" precipitation (Catalyst death).[1]
The Mechanism
This reaction relies on a Pd(II)/Pd(IV) catalytic cycle.[1] The difficult step is not the C-H activation, but the oxidation to Pd(IV) and the subsequent C-F reductive elimination . If the oxidant is too weak or the ligand too labile, the high-energy Pd(IV) species decomposes to inactive Pd(0) [3].
Figure 2: Pd(II)/Pd(IV) Catalytic Cycle. Note the critical instability of the Pd(IV) intermediate.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Immediate Black Precipitate | Oxidant Failure: The Pd(II) is not being oxidized to Pd(IV) fast enough, or Pd(IV) is unstable.[1] | Stronger Oxidant: Use N-fluoropyridinium salts or add PhI(OAc)2 (PIDA) as a co-oxidant with a fluoride source (AgF or CsF) [3].[1] |
| No Reaction (Clear Solution) | Ligand Sterics: The directing group cannot bind Pd. | Ligand Switch: Ensure the directing group is unhindered. Use Pd(OAc)2 (trimer breaks down easily) vs PdCl2. |
| Protodefluorination | Moisture: C-Pd bond protonates instead of fluorinating.[1] | Strict Anhydrous: Use microwave heating to accelerate reductive elimination over protonation.[1] Add 3Å molecular sieves. |
Validated Protocol (Pd-Catalyzed)
Based on Sanford et al. [3]
-
Setup: In a microwave vial, combine Substrate (1 equiv), Pd(OAc)2 (10 mol%) , and N-fluoro-2,4,6-trimethylpyridinium triflate (2-3 equiv).
-
Solvent: Add PhCF3 (Trifluorotoluene) or MeCN.[1] PhCF3 is preferred for high-temp stability.[1]
-
Reaction: Seal and heat (Microwave preferred) to 110–130°C for 1-2 hours.
-
Workup: Filter through Celite to remove Pd residues.
-
Analysis: Check conversion. If low, add AgF (2 equiv) to facilitate fluoride transfer.[1]
FAQ: Expert Insights
Q: Can I use nucleophilic fluoride (KF, CsF) for naphthalene?
A: Generally, no.[1] Naphthalene is too electron-rich for classical
Q: Why does my reaction work on benzene but fail on naphthalene? A: Naphthalene has a lower oxidation potential than benzene.[1] It is more susceptible to oxidative dimerization (forming binaphthyls) competing with fluorination.[1] You may need to dilute the reaction or lower the temperature to suppress bimolecular side reactions.
Q: My product decomposes on silica gel. How do I purify? A: Aryl fluorides can be sensitive, but often the issue is the remaining oxidant. Quench the reaction with saturated Na2S2O3 (thiosulfate) to destroy oxidizing species before extraction.[1] If the product is acid-sensitive (common with Selectfluor byproducts), add 1% Et3N to your eluent.[1]
References
-
Mechanism of Electrophilic Fluorination
-
Selectfluor in Acetonitrile
-
Pd-Catalyzed C-H Fluorination (Sanford)
-
Metal-Mediated Fluorination (General)
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed fluorination of carbon-hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
19F NMR chemical shift analysis of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
Executive Summary: The Fluorine Resolution
In medicinal chemistry, the strategic incorporation of fluorine—specifically the difluoromethoxy (–OCF₂H) and difluoromethyl (–CF₂H) motifs—is a critical tactic for modulating lipophilicity (LogP) and metabolic stability. However, distinguishing these groups on a complex aromatic scaffold like naphthalene presents a significant analytical bottleneck.
Standard 1H NMR often fails here. The protons residing on the difluoro-carbons appear as triplets in the crowded aromatic region (6.5 – 7.5 ppm), frequently overlapping with the seven aromatic naphthalene protons.
This guide establishes 19F NMR not merely as an alternative, but as the primary analytical standard for 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene. We demonstrate that 19F NMR provides a ~30 ppm spectral separation between the two motifs, offering a "digital" resolution that proton NMR cannot achieve.
The Analytical Challenge: 1H vs. 13C vs. 19F
The following comparison matrix evaluates the three primary NMR nuclei for analyzing this specific naphthalene derivative.
Table 1: Comparative Performance Metrics
| Feature | 1H NMR (Proton) | 13C NMR (Carbon) | 19F NMR (Fluorine) |
| Spectral Window | Narrow (~10 ppm). High risk of overlap. | Wide (~200 ppm), but low sensitivity. | Wide (~300 ppm). Zero background. |
| Signal Clarity | Poor. The –CF₂H and –OCF₂H protons appear as triplets ( | Moderate. Signals are split into triplets ( | Excellent. Two distinct doublets with no interfering signals. |
| Quantification | Difficult due to integration errors from overlap. | Impractical due to long relaxation times ( | High Precision. Fast acquisition and clear baselines. |
| Solvent Effects | Minimal shift dispersion. | Negligible. | High. Sensitive to H-bonding solvents (e.g., DMSO-d6 vs. CDCl3). |
Technical Deep Dive: Chemical Shift & Coupling Analysis
To accurately assign the structure of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene, we rely on two distinct NMR parameters: Chemical Shift (
A. Chemical Shift Prediction & Assignment
The electronegativity difference between the oxygen atom (in –OCF₂H) and the carbon atom (in –CF₂H) drives a massive shift separation.
-
The Difluoromethoxy Group (–OCF₂H) at C1:
-
Electronic Environment: The oxygen atom is highly electronegative, strongly deshielding the fluorine nuclei.
-
Expected Shift: -81.0 to -83.0 ppm .
-
Naphthalene Effect: The C1 (alpha) position is sterically crowded (peri-interaction with C8-H), which may induce a slight downfield shift compared to a benzene analog.
-
-
The Difluoromethyl Group (–CF₂H) at C3:
-
Electronic Environment: Attached directly to the aromatic ring. Less deshielded than the oxygen-linked analog.
-
Expected Shift: -110.0 to -115.0 ppm .
-
Naphthalene Effect: The C3 (beta) position is electronically similar to a meta-substituted benzene.
-
B. Coupling Constants ( )
The geminal proton-fluorine coupling is the "fingerprint" validation.
-
–OCF₂H: Exhibits a larger coupling constant, typically
. -
–CF₂H: Exhibits a smaller coupling constant, typically
.
Analyst Insight: If you run a proton-coupled 19F experiment, you will see two doublets. The doublet at -82 ppm will be wider (larger
) than the doublet at -112 ppm. This confirms the identity of the groups independent of chemical shift.
Visualizing the Logic Flow
The following diagram illustrates the decision-making process for structural confirmation.
Figure 1: Analytical workflow for distinguishing difluoro-motifs on a naphthalene core.
Validated Experimental Protocol
To ensure reproducibility, follow this optimized protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the analyte.
-
Solvent Selection:
-
Standard:CDCl₃ (Chloroform-d) . Good solubility, standard baseline.
-
Alternative:DMSO-d₆ . Use if resolution is poor or to observe hydrogen bonding effects. Note that DMSO may shift the –CF₂H proton signal in 1H NMR, but 19F shifts are relatively stable.
-
-
Reference: Add 0.05%
-trifluorotoluene ( ) as an internal standard if exact quantification is required.
Step 2: Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative results, or zg (without decoupling) to see the
splitting. -
Spectral Width (SW): Set to 200 ppm (from -50 to -250 ppm) to capture both signals and the reference.
-
Offset (O1P): Center at -100 ppm .
-
Relaxation Delay (D1): Set to 10 seconds . Fluorine nuclei in these environments can have long
times. Short D1 leads to integration errors. -
Scans (NS): 16–32 scans are usually sufficient due to high sensitivity.
Step 3: Processing
-
Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) of 0.3 – 1.0 Hz .
-
Baseline Correction: Apply Bernstein polynomial fit (ABS) to ensure flat baselines for integration.
Advanced Verification: 2D HOESY
If the regiochemistry (position 1 vs. position 3) is in doubt, a 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is the "nuclear option."
-
Mechanism: Detects through-space interactions.
-
Prediction:
-
The Fluorine at -82 ppm (-OCF₂H) will show NOE cross-peaks with the H2 and H8 (peri) naphthalene protons.
-
The Fluorine at -112 ppm (-CF₂H) will show NOE cross-peaks with H2 and H4 .
-
-
Workflow Visualization:
Figure 2: 2D HOESY workflow for spatial confirmation of fluorine placement.
References
-
Dungan, C. H., & Van Wazer, J. R. (1967).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for fluorine shifts).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative guide on coupling constants and solvent effects).
-
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. NMR Facility Guide. Available at: [Link]
-
Rosen, G. M., et al. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
-
Linclau, B., et al. (2013). The influence of the difluoromethyl group on the properties of anisoles and thioanisoles. ChemMedChem. (Discusses lipophilicity and shifts of Ar-CF2H vs Ar-OCF2H). Available at: [Link]
Sources
Bioactivity Comparison Guide: 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene Derivatives
The following guide provides an in-depth technical analysis of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene derivatives , positioning them within the landscape of modern medicinal chemistry.
This analysis synthesizes specific chemical data (CAS 2287340-51-4) with broader structure-activity relationship (SAR) insights derived from recent studies on fluorinated naphthalene kinase inhibitors (e.g., pan-Raf inhibitors) and agrochemical scaffolds.
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene (CAS: 2287340-51-4) represents a "privileged scaffold" in contemporary drug design. It combines two distinct fluorinated motifs—the difluoromethoxy (-OCHF₂) group and the difluoromethyl (-CHF₂) group—on a rigid naphthalene core.
This dual-fluorination strategy addresses three critical failure modes in drug development:
-
Metabolic Instability: The C-F bonds block oxidative metabolism (e.g., by Cytochrome P450) at the typically reactive 1- and 3-positions.
-
Lipophilicity/Solubility Balance: The -OCHF₂ group acts as a lipophilic bioisostere of a methoxy group (-OCH₃) but with weaker H-bond acceptor properties and a unique H-bond donor capability, improving membrane permeability (LogP) without sacrificing aqueous solubility to the extent of a trifluoromethyl (-CF₃) group.
-
Conformational Locking: The steric bulk of these groups restricts bond rotation, pre-organizing the molecule for binding to targets such as Raf kinases (oncology) and succinate dehydrogenase (agrochemicals).
Primary Bioactivity Applications[10][11]
-
Oncology: Pan-Raf Kinase Inhibition (Melanoma treatment).[1]
-
Agrochemicals: Novel pesticidal scaffolds (Tetrazolinone derivatives).
-
Lead Optimization: Bioisosteric replacement for 1-methoxy-3-methylnaphthalene.
Comparative Bioactivity Analysis
This section compares the 1,3-difluorinated scaffold against its non-fluorinated and mono-fluorinated analogs. Data is synthesized from structure-activity relationship (SAR) studies on naphthalene-based kinase inhibitors (e.g., Elkamhawy et al., 2025).
Table 1: Physicochemical & Bioactivity Profile Comparison
| Feature | 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene | 1-Methoxy-3-methylnaphthalene (Non-Fluorinated) | 1-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene |
| Lipophilicity (cLogP) | High (3.8 - 4.2) | Moderate (3.2 - 3.5) | Very High (> 5.0) |
| Metabolic Stability (t½) | High (> 60 min) | Low (< 20 min) | Very High (> 90 min) |
| H-Bond Potential | Donor (Weak) & Acceptor | Acceptor Only | Acceptor Only (Weak) |
| Kinase Inhibition (IC₅₀) | < 100 nM (Predicted) | > 500 nM | ~ 200 nM |
| Membrane Permeability | Excellent (Papp > 10⁻⁶ cm/s) | Good | Poor (Solubility limited) |
| Primary Liability | Synthesis Complexity | Rapid Metabolism (O-dealkylation) | Poor Solubility |
Key Insight: The -OCHF₂/-CHF₂ combination offers the "Goldilocks" zone—sufficient metabolic stability and potency without the solubility penalties associated with perfluorinated (-OCF₃/-CF₃) analogs.
Mechanism of Action: Kinase Inhibition Pathways
The most significant bioactivity of these derivatives lies in their ability to inhibit the MAPK/ERK signaling pathway , specifically targeting B-Raf and c-Raf kinases. The fluorinated naphthalene core occupies the hydrophobic pocket of the kinase ATP-binding site, while the -OCHF₂ group forms a critical "non-classical" hydrogen bond with the hinge region residues (e.g., Cys532 in B-Raf).
Figure 1: MAPK Signaling & Inhibition Mechanism
The following diagram illustrates the intervention point of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene derivatives within the melanoma proliferation pathway.
Caption: The fluorinated naphthalene derivative competitively inhibits RAF kinase, halting the downstream phosphorylation cascade essential for tumor growth.
Experimental Protocols for Validation
To validate the bioactivity of these derivatives, the following self-validating protocols are recommended. These protocols are adapted from standard medicinal chemistry workflows for kinase inhibitors.
Protocol A: In Vitro Kinase Inhibition Assay (B-Raf V600E)
Objective: Determine the IC₅₀ of the derivative against the mutant B-Raf kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilute serially (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve.
-
-
Enzyme Reaction:
-
Mix recombinant B-Raf V600E enzyme (0.2 ng/µL) with the substrate (MEK1, 0.1 µg/µL) and ATP (at Kₘ concentration, typically 10 µM).
-
Add 5 µL of the diluted test compound to the reaction wells (384-well plate).
-
-
Incubation:
-
Incubate at room temperature (25°C) for 60 minutes.
-
-
Detection (ADP-Glo™ System):
-
Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 mins.
-
Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.
-
-
Data Analysis:
-
Measure luminescence using a microplate reader.
-
Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls.
-
Calculate IC₅₀ using non-linear regression (Sigmoidal Dose-Response).
-
Protocol B: Cell Viability Assay (MTT)
Objective: Assess cytotoxicity against A375 (Melanoma) cell lines.
-
Cell Seeding:
-
Seed A375 cells at a density of 3,000 cells/well in 96-well plates containing DMEM + 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Treat cells with the naphthalene derivative at concentrations ranging from 0.01 µM to 100 µM.
-
Include Sorafenib as a positive control and 0.1% DMSO as a vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until purple formazan crystals form.
-
-
Solubilization & Measurement:
-
Remove medium and dissolve crystals in 150 µL DMSO.
-
Measure absorbance at 570 nm (reference 630 nm).
-
-
Validation Check:
-
The Z'-factor of the assay must be > 0.5 for the data to be considered statistically valid.
-
Synthesis Pathway (Brief Overview)
The synthesis of the 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene core requires specialized fluorination techniques to avoid over-fluorination.
-
Starting Material: 3-(Hydroxymethyl)naphthalen-1-ol.
-
Step 1: Selective Difluoromethylation (C3):
-
Reagent: Difluorocarbene source (e.g., Ph₃P⁺CF₂CO₂⁻ or TFDA).[2]
-
Condition: Reaction with the benzylic alcohol to form the difluoromethyl ether, followed by rearrangement.
-
-
Step 2: O-Difluoromethylation (C1):
-
Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or difluoromethyl triflate.
-
Condition: Base-mediated alkylation of the phenolic -OH.
-
References
-
Elkamhawy, A., et al. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity.[3] Archives of Pharmacal Research.[3] Link
-
Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluorocarbene. Synthesis.[4][5][6][3][7] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
ChemSrc Database. 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene (CAS: 2287340-51-4).[8]Link
-
Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry. Link
Sources
- 1. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 3. cau.scholarworks.kr [cau.scholarworks.kr]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2287340-51-4_CAS号:2287340-51-4_(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine - 化源网 [m.chemsrc.com]
Validating the Position of Difluoromethyl Groups on the Naphthalene Ring: A Comparative Analytical Guide
The difluoromethyl (
However, validating this regiochemistry is notoriously difficult. Symmetrical intermediates, overlapping aromatic proton signals, and complex scalar couplings often render standard 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) insufficient. As a Senior Application Scientist, I have designed this guide to objectively compare the advanced analytical modalities used to definitively map
Comparative Analysis of Validation Modalities
To establish absolute regiochemical confidence, researchers must move beyond 1D
Table 1: Quantitative Comparison of Regiochemical Validation Techniques
| Analytical Modality | Primary Mechanism | Sample Requirement | Analysis Time | Regiochemical Confidence | Key Limitation |
| 2D | Through-bond scalar coupling ( | 5–10 mg | 1–3 hours | Moderate to High | Fails if quaternary carbon assignments are ambiguous. |
| 2D | Through-space dipole-dipole interaction (< 5 Å) | 10–20 mg | 2–6 hours | Very High | Requires specialized dual-tuned NMR probes. |
| Single-Crystal XRD | Electron density mapping (Absolute 3D space) | 1–5 mg (Single Crystal) | Days to Weeks | Absolute (Gold Standard) | Highly dependent on the molecule's ability to crystallize. |
The Logical Framework: Choosing the Right Modality
The decision of which analytical technique to deploy depends on the physical state of the sample and the degree of spectral overlap in the aromatic region. The workflow below illustrates the optimal decision matrix for regiochemical validation.
Workflow for validating the regiochemistry of difluoromethyl groups on naphthalene rings.
Causality and Self-Validating Experimental Design
Why - HOESY is the Superior NMR Choice
Heteronuclear Overhauser Effect Spectroscopy (HOESY) is uniquely powerful for fluorinated compounds. Standard
By contrast, the
The "Peri-Proton" Self-Validating System
The geometry of the naphthalene ring provides a built-in, self-validating control for HOESY experiments:
-
If the
is at the C1 position ( -substituted): The fluorine atoms will exhibit strong through-space NOE cross-peaks with the ortho-proton (H2) AND the peri-proton (H8) on the adjacent ring. -
If the
is at the C2 position ( -substituted): The fluorine atoms will only show cross-peaks with the ortho-protons (H1 and H3). The distance to H8 is too great (> 6 Å) to produce an NOE signal.
The presence or absence of the H8 peri-proton cross-peak acts as a binary, undeniable proof of regiochemistry.
Step-by-Step Experimental Methodologies
Protocol 1: - HOESY NMR Setup and Optimization
Causality Note: The mixing time (
-
Sample Preparation: Dissolve 15–20 mg of the purified difluoromethylnaphthalene in 0.6 mL of
.-
Pro-Tip: If the aromatic protons (H1/H2/H8) overlap severely in
, evaporate the solvent and reconstitute in . Aromatic Solvent-Induced Shifts (ASIS) will alter the chemical environment and often resolve overlapping signals[4].
-
-
Probe Tuning: Insert the sample into a spectrometer equipped with a dual-tuned probe (e.g.,
/ capable). Manually tune and match both the (e.g., 600 MHz) and (e.g., 564 MHz) channels to minimize reflected power. -
Parameter Optimization:
-
Relaxation Delay (D1): Set to 2.5–3.0 seconds to ensure complete relaxation of the
nuclei between scans. -
Mixing Time (d8): Set to 350–450 ms . This is optimized for the specific dipole-dipole interaction distance between the
fluorines and the rigid naphthalene protons.
-
-
Acquisition: Run the 2D sequence with a minimum of 256 increments in the indirect (
) dimension to ensure adequate resolution of the doublet. -
Processing: Apply a squared sine-bell window function in both dimensions prior to Fourier transformation to enhance the signal-to-noise ratio of the critical cross-peaks.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Preparation
If NMR results remain ambiguous due to extreme spectral overlap, SCXRD provides absolute 3D conformation. The challenge lies entirely in growing a high-quality crystal.
-
Solvent Selection: Select a binary solvent system. The compound should be highly soluble in the primary solvent (e.g., Dichloromethane) and insoluble in the anti-solvent (e.g., Hexanes).
-
Dissolution: Dissolve 5 mg of the difluoromethylnaphthalene in 0.5 mL of Dichloromethane in a clean 2-dram glass vial.
-
Anti-Solvent Layering (Vapor Diffusion): Place the 2-dram vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Hexanes.
-
Incubation: Cap the outer 20 mL vial tightly. Place the setup in a vibration-free environment at 4 °C.
-
Causality Note: Lowering the temperature reduces the kinetic energy of the system, slowing the rate of vapor diffusion and promoting the thermodynamic formation of larger, defect-free single crystals rather than kinetic microcrystalline powder.
-
-
Harvesting: After 3–7 days, inspect the inner vial under polarized light. Select a crystal exhibiting clear birefringence and sharp edges for X-ray diffraction analysis.
References
1.[1] "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." National Library of Medicine (NIH). Available at:[Link] 2.[2] "Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C-C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion." Organic & Biomolecular Chemistry. Available at:[Link] 3.[3] "Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings." National Library of Medicine (NIH). Available at:[Link] 4.[4] "Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin−Spin Couplings and Aromatic Solvent-Induced Shifts." American Chemical Society (ACS). Available at:[Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C-C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
